(R)-Methyl piperidine-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (3R)-piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)6-3-2-4-8-5-6/h6,8H,2-5H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDBHIAXYFPJCT-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568098 | |
| Record name | Methyl (3R)-piperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164323-85-7 | |
| Record name | Methyl (3R)-3-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164323-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (3R)-piperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Structural and Conformational Analysis of (R)-Methyl Piperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
(R)-Methyl piperidine-3-carboxylate, also known as (R)-methyl nipecotate, is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its piperidine scaffold is a common motif in a wide range of biologically active molecules, and the stereochemistry at the 3-position is crucial for the specific interactions with biological targets. This technical guide provides a comprehensive analysis of the structural and conformational properties of this compound, drawing upon established principles of stereochemistry, data from analogous compounds, and standard experimental methodologies.
Molecular Structure and Conformational Landscape
The fundamental structure of this compound consists of a six-membered piperidine ring with a methyl carboxylate substituent at the 3-position. The chiral center at the C3 carbon dictates the specific three-dimensional arrangement of the molecule.
Conformational Isomers
Like cyclohexane, the piperidine ring is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. Due to the presence of the nitrogen atom and the C3 substituent, several conformational isomers are possible, with the two most significant being the chair forms where the methyl carboxylate group is in either an axial or an equatorial position. Other higher-energy conformations, such as the boat and twist-boat, are generally considered transient states.
It is widely established that for 3-substituted piperidines, the conformer with the substituent in the equatorial position is generally more stable. This preference is attributed to the minimization of 1,3-diaxial interactions, which are a form of steric hindrance between an axial substituent and the axial hydrogen atoms on the same side of the ring.
Structural Data
Precise quantitative structural data for this compound from X-ray crystallography is not publicly available. However, data from closely related structures, such as N-Boc protected piperidine derivatives and other substituted piperidines, can provide valuable insights into the expected bond lengths and angles.
Table 1: Predicted Structural Parameters for the Equatorial Conformer of this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |
| Bond Length | C2 | C3 | - | ~1.53 Å |
| Bond Length | C3 | C4 | - | ~1.53 Å |
| Bond Length | C-N | - | - | ~1.47 Å |
| Bond Length | C=O | - | - | ~1.21 Å |
| Bond Length | C-O | - | - | ~1.34 Å |
| Bond Angle | C2 | C3 | C4 | ~111° |
| Bond Angle | N1 | C2 | C3 | ~110° |
| Bond Angle | C3 | C(O) | O | ~125° |
| Torsional Angle | N1 | C2 | C3 | C4 |
| Torsional Angle | C2 | C3 | C4 | C5 |
Note: These values are estimations based on data from analogous compounds and general principles of organic chemistry.
Experimental Protocols for Structural Analysis
The definitive determination of the structure and conformation of this compound relies on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution. For this compound, both ¹H and ¹³C NMR would be essential.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Expected chemical shifts would show distinct signals for the piperidine ring protons and the methyl ester protons.
-
The coupling constants (J-values) between adjacent protons, particularly around the C3 position, are crucial for confirming the chair conformation and the equatorial orientation of the substituent. A large trans-diaxial coupling (typically 8-12 Hz) between H3 and one of the H2/H4 protons would be indicative of an axial position for that proton, and consequently an equatorial position for the methyl carboxylate group.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish proton-proton connectivity within the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which can help in assigning quaternary carbons and confirming the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space interactions between protons, which can provide definitive evidence for the axial or equatorial orientation of substituents. For example, a NOE between the proton at C3 and the axial protons at C5 and C1 would strongly suggest an axial orientation of the C3 proton and thus an equatorial methyl carboxylate group.
-
X-ray Crystallography
Single-crystal X-ray crystallography provides the most accurate and unambiguous determination of the solid-state structure of a molecule, including precise bond lengths, bond angles, and the absolute configuration of chiral centers.
Experimental Protocol for X-ray Crystallography:
-
Crystallization: Grow single crystals of this compound of suitable quality (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.
Biological Relevance and Signaling Pathways
This compound is a derivative of nipecotic acid. Nipecotic acid is a well-known inhibitor of gamma-aminobutyric acid (GABA) transporters (GATs).[1][2] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its reuptake from the synaptic cleft is mediated by GATs. By inhibiting these transporters, nipecotic acid increases the concentration of GABA in the synapse, leading to enhanced inhibitory neurotransmission. This mechanism is relevant for the treatment of neurological disorders such as epilepsy.
While this compound itself is an ester and may have different pharmacological properties than the parent carboxylic acid, it serves as a crucial chiral building block for the synthesis of more complex and potent GAT inhibitors and other neurologically active compounds.[3][4] The stereochemistry at the 3-position is often critical for the selective and high-affinity binding to the target protein.
The logical relationship in the development of GAT inhibitors often starts with the nipecotic acid scaffold, which is then chemically modified to improve properties like blood-brain barrier penetration and subtype selectivity.
Visualizations
Experimental Workflow for Structural Elucidation
Caption: Experimental workflow for the structural analysis of this compound.
Logical Relationship in GAT Inhibitor Development
Caption: Role of this compound in the development of GABA transporter inhibitors.
References
Physical and chemical properties of (R)-Methyl piperidine-3-carboxylate
An In-depth Technical Guide to (R)-Methyl piperidine-3-carboxylate
Introduction
This compound is a chiral heterocyclic compound of significant interest in the pharmaceutical and medicinal chemistry sectors. As a derivative of piperidine, one of the most important synthetic fragments in drug design, it serves as a crucial building block for a wide array of complex molecules.[1][2] Its structural relationship to (R)-nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake, underscores its relevance in the development of therapeutics targeting the central nervous system.[3] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, characterization, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
This compound is typically a colorless to light yellow liquid under standard conditions.[4] It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane, but has poor solubility in water. For long-term storage, it is recommended to keep the compound in a dark, inert atmosphere, and under refrigeration at temperatures of -20°C to 4°C.[4]
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃NO₂ | [4][5] |
| Molecular Weight | 143.18 g/mol | [4][5] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 193.8 °C at 760 mmHg | [4] |
| Density | ~1.021 g/cm³ (Predicted) | [4] |
| pKa | 9.28 ± 0.10 (Predicted) | [4][6] |
| InChI Key | BCDBHIAXYFPJCT-ZCFIWIBFSA-N | |
| CAS Number | 164323-85-7 |
Reactivity and Chemical Profile
The chemical behavior of this compound is dictated by its two primary functional groups: a secondary amine within the piperidine ring and a methyl ester at the C3-position. The secondary amine is nucleophilic and can undergo various reactions such as N-alkylation, N-acylation, and protection with groups like tert-butyloxycarbonyl (Boc).[7][8] The methyl ester group can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, (R)-piperidine-3-carboxylic acid.[9] The N-Boc protected variant of this compound is noted for its high reactivity while maintaining stability under various reaction conditions, making it a versatile intermediate in multi-step syntheses.[8]
References
- 1. This compound hydrochloride [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Methyl piperidine-3-carboxylate | C7H13NO2 | CID 351626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. rsc.org [rsc.org]
- 8. fuaij.com [fuaij.com]
- 9. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]
CAS number and molecular weight of (R)-Methyl piperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-Methyl piperidine-3-carboxylate, a chiral building block of significant interest in pharmaceutical research and development. This document outlines its chemical properties, provides a detailed experimental protocol for a related synthesis, and includes a workflow diagram for clarity.
Core Compound Data
This compound is a piperidine derivative valued for its role as a chiral intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics.[1][2] Piperidine scaffolds are integral to the design of numerous drugs.[3][4]
| Identifier | Value | Source |
| CAS Number | 164323-85-7 | --INVALID-LINK-- |
| Molecular Weight | 143.19 g/mol | --INVALID-LINK-- |
| Molecular Formula | C₇H₁₃NO₂ | --INVALID-LINK-- |
Synthetic Insights: An Experimental Protocol
While a direct synthesis for this compound is not detailed in the readily available literature, a relevant experimental procedure is the synthesis of its downstream derivatives. The following protocol is adapted from the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which utilizes (R)-piperidine-3-carboxylic acid as a starting material.[5] This initial step to form a β-keto ester is a crucial transformation for this class of compounds.
Objective: To convert N-Boc-(R)-piperidine-3-carboxylic acid into a corresponding β-keto ester, a key intermediate for further elaboration.
Materials:
-
N-Boc-(R)-piperidine-3-carboxylic acid
-
Dichloromethane (DCM)
-
Meldrum's acid
-
4-(Dimethylamino)pyridine (DMAP)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1 M Potassium bisulfate (KHSO₄) solution
-
Brine
Procedure:
-
A solution of N-Boc-(R)-piperidine-3-carboxylic acid (1 equivalent) in dichloromethane is prepared and cooled to 0 °C.
-
Meldrum's acid (1.1 equivalents) is added to the solution, followed by DMAP (2 equivalents).
-
EDC·HCl (1.1 equivalents) is then added portion-wise over a period of 10 minutes.
-
The reaction mixture is allowed to warm to room temperature and is stirred for 16 hours.
-
Following the reaction, the solution is diluted with DCM.
-
The organic layer is washed sequentially with 1 M KHSO₄ and brine.
This procedure yields the crude β-keto ester, which can be carried forward to subsequent synthetic steps without extensive purification.[5]
Experimental Workflow
The following diagram illustrates the key stages in the conversion of N-Boc protected (R)-piperidine-3-carboxylic acid to a β-keto ester intermediate.
Caption: Workflow for β-keto ester synthesis.
Applications in Drug Discovery
Piperidine derivatives are fundamental in medicinal chemistry.[3] The chiral nature of this compound makes it a valuable building block for creating molecules with high enantiomeric purity, a critical factor for the efficacy and safety of many drugs.[1] This is particularly relevant in the development of therapeutics targeting neurological and cardiovascular disorders.[1] The use of such chiral intermediates allows for precise molecular modifications that can enhance the pharmacological properties of a final drug compound.[2]
References
(R)-Methyl Piperidine-3-Carboxylate: A Chiral Scaffold in Modern Drug Discovery
(R)-Methyl piperidine-3-carboxylate is a versatile chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine core, combined with the stereocenter at the C3 position and the reactive carboxylate group, makes it an invaluable starting material for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive review of the applications of this compound, focusing on its role in the synthesis of key pharmaceutical agents, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.
Applications in the Synthesis of Bioactive Molecules
The enantiopure nature of this compound is crucial for creating molecules with high stereospecificity, which is often a determining factor for both efficacy and safety in drug candidates. Its derivatives have been explored in a wide range of therapeutic areas.
Inhibitors of p300/CBP Histone Acetyltransferases (HATs)
The histone acetyltransferases p300 and its paralog, CREB-binding protein (CBP), are critical transcriptional co-activators involved in numerous cellular processes, including cell proliferation, differentiation, and apoptosis. Their dysregulation is implicated in various cancers, making them attractive therapeutic targets. Derivatives of piperidine-3-carboxamide have been investigated as inhibitors of p300/CBP. These inhibitors can modulate the expression of genes regulated by transcription factors such as the androgen receptor and NF-κB, leading to apoptosis in cancer cells.
ADAMTS7 Inhibitors for Cardiovascular Disease
A disintegrin and metalloproteinase with thrombospondin motifs 7 (ADAMTS7) is an enzyme linked to the progression of atherosclerosis and coronary heart disease. Arylsulfonamide derivatives incorporating a piperidine ring, which can be derived from piperidine-3-carboxylate scaffolds, have been designed as potent and selective ADAMTS7 inhibitors. These compounds have shown promise in preclinical studies, with some exhibiting high selectivity for ADAMTS7 over other metalloproteinases.
Analgesics: Fentanyl Analogues
This compound serves as a key precursor for the synthesis of potent analgesics, including analogues of fentanyl. The piperidine core is a fundamental structural feature of this class of opioids. Synthetic routes often involve the modification of the piperidine nitrogen and the carboxylate group to introduce the necessary pharmacophoric elements.
Anti-Cancer Agents
Beyond p300/CBP inhibition, piperidine-3-carboxamide derivatives have demonstrated direct anti-cancer activities. For instance, certain N-arylpiperidine-3-carboxamides have been shown to induce a senescence-like phenotype in human melanoma cells, exhibiting potent antiproliferative activity. The stereochemistry at the C3 position of the piperidine ring has been found to be critical for this activity.
Quantitative Data Summary
The following tables summarize key quantitative data from the literature regarding the synthesis and biological activity of compounds derived from piperidine-3-carboxylate and its analogues.
Table 1: Biological Activity of Piperidine-3-Carboxamide Derivatives
| Compound Class | Target | Model | Activity Metric | Value | Reference(s) |
| N-Arylpiperidine-3-carboxamides | Melanoma Proliferation | A375 Cells | IC₅₀ | 0.88 µM (racemic hit 1) | |
| N-Arylpiperidine-3-carboxamides | Melanoma Senescence | A375 Cells | EC₅₀ | 1.24 µM (racemic hit 1) | |
| (S)-N-Arylpiperidine-3-carboxamide | Melanoma Senescence | A375 Cells | EC₅₀ | 0.27 µM | |
| Piperidine Carboxamides | P. falciparum Proteasome (Pf20Sβ5) | Enzyme Assay | IC₅₀ | 0.13 µM ((S)-SW042) | |
| Piperidine Carboxamides | Human Proteasome (Hs20Sβ5) | Enzyme Assay | IC₅₀ | >30 µM ((S)-SW042) | |
| Piperidamide-3-carboxamides | Cathepsin K | Enzyme Assay | IC₅₀ | 0.08 µM (Compound H-9) |
Table 2: Synthesis and Reaction Yields for Fentanyl Analogues
| Reaction Step | Starting Material | Reagents and Conditions | Product | Yield | Reference(s) |
| N-Alkylation | 4-Piperidone monohydrate HCl | PhCH₂CH₂Br, Cs₂CO₃, CH₃CN, 80°C | N-phenethyl-4-piperidone | 88% | |
| Reductive Amination | N-phenethyl-4-piperidone | Aniline, Na(OAc)₃BH, CH₂Cl₂, AcOH, 25°C | N-phenyl-1-(2-phenylethyl)piperidin-4-amine | 91% | |
| Acylation | N-phenyl-1-(2-phenylethyl)piperidin-4-amine | Propionyl chloride, DIPEA, CH₂Cl₂ | Fentanyl | 95% |
Table 3: Biological Activity of Piperidine-based ADAMTS7 Inhibitors
| Compound | ADAMTS7 Kᵢ (nM) | ADAMTS5 Kᵢ (nM) | Reference(s) |
| EDV33 (Reference) | 70 ± 10 | 10 ± 0.1 | |
| Piperidinyl Derivative 3 | 40 ± 10 | 6.0 ± 1.0 | |
| p-trifluoromethyl biphenyl sulfonamide | 9 | 110 |
Key Experimental Protocols
The following are generalized protocols for key reactions involving this compound, based on common synthetic transformations reported in the literature.
Protocol 1: N-Alkylation of Methyl Piperidine-3-Carboxylate
This protocol describes the direct N-alkylation of the piperidine nitrogen using an alkyl halide.
Materials:
-
Methyl piperidine-3-carboxylate
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred solution of methyl piperidine-3-carboxylate (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Add the alkyl halide (1.1 equivalents) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. For less reactive alkyl halides, heating the mixture to 50-70°C may be necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated product.
Protocol 2: Amide Coupling of Piperidine-3-Carboxylic Acid
This protocol involves the coupling of the carboxylic acid moiety (obtained from the hydrolysis of the methyl ester) with an amine.
Materials:
-
(R)-Piperidine-3-carboxylic acid (hydrolyzed from the methyl ester)
-
Amine of interest
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve (R)-piperidine-3-carboxylic acid (1.0 equivalent) and the desired amine (1.0 equivalent) in anhydrous DCM.
-
Add DMAP (0.1-0.2 equivalents) to the solution.
-
Add EDC·HCl (1.1-1.2 equivalents) portion-wise to the stirred solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Visualized Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key synthetic pathways and a relevant signaling pathway.
Methodological & Application
Asymmetric Synthesis of (R)-Methyl Piperidine-3-Carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (R)-Methyl piperidine-3-carboxylate, a valuable chiral building block in the development of pharmaceutical agents. The methods described herein focus on practical and efficient strategies to obtain this compound in high enantiomeric purity.
Introduction
This compound, also known as (R)-methyl nipecotate, is a key chiral intermediate in the synthesis of numerous biologically active molecules. Its stereochemistry is often crucial for the desired pharmacological activity, making enantioselective synthesis a critical aspect of its production. This document outlines two primary strategies for obtaining the (R)-enantiomer: classical resolution of a racemic mixture and rhodium-catalyzed asymmetric hydrogenation.
Methods Overview
Two effective methods for the asymmetric synthesis of this compound are presented:
-
Classical Resolution via Diastereomeric Salt Formation: This method involves the separation of a racemic mixture of methyl piperidine-3-carboxylate by forming diastereomeric salts with a chiral resolving agent, such as (R)-(-)-mandelic acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.
-
Rhodium-Catalyzed Asymmetric Hydrogenation: This approach utilizes a chiral rhodium catalyst to stereoselectively hydrogenate a prochiral pyridinium salt precursor, directly yielding the desired (R)-enantiomer with high enantioselectivity.
The choice of method may depend on factors such as substrate availability, catalyst cost, and desired scale of production.
Data Presentation
The following table summarizes the quantitative data associated with the described asymmetric synthesis methods for this compound.
| Method | Substrate | Catalyst/Resolving Agent | Catalyst Loading | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Excess (de%) |
| Classical Resolution | Racemic Methyl piperidine-3-carboxylate | (R)-(-)-Mandelic Acid | Stoichiometric | >30% | >98% | >94% |
| Rhodium-Catalyzed Asymmetric Hydrogenation | N-Benzyl-3-methoxycarbonylpyridinium bromide | [Rh(cod)₂]OTf / JosiPhos | 2 mol% | ~85% | up to 90% | N/A |
Experimental Protocols
Method 1: Classical Resolution of Racemic Methyl Piperidine-3-Carboxylate with (R)-(-)-Mandelic Acid
This protocol details the separation of enantiomers of methyl piperidine-3-carboxylate through the formation of diastereomeric salts with (R)-(-)-mandelic acid.
Materials:
-
Racemic methyl piperidine-3-carboxylate
-
(R)-(-)-Mandelic acid
-
Ethyl acetate
-
1 M Sodium carbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
Salt Formation:
-
In a suitable flask, dissolve racemic methyl piperidine-3-carboxylate (1.0 eq) in ethyl acetate.
-
Add a solution of (R)-(-)-mandelic acid (1.0 eq) in ethyl acetate to the flask.
-
Heat the mixture to 60°C to ensure complete dissolution of all solids.
-
Allow the solution to cool slowly to room temperature over several hours to facilitate the crystallization of the diastereomeric salt.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize precipitation.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated solid by vacuum filtration and wash the cake with cold ethyl acetate.
-
Dry the solid under vacuum to obtain the this compound-(R)-mandelate salt. The diastereomeric excess (de) of the salt can be determined at this stage by NMR analysis.[1]
-
-
Liberation of the Free Amine:
-
Suspend the diastereomeric salt in a biphasic mixture of dichloromethane and 1 M sodium carbonate solution.
-
Stir the mixture vigorously until all solids have dissolved and the layers have clearly separated.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x portions).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the final product can be determined by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by NMR or GC analysis.[2]
-
Method 2: Rhodium-Catalyzed Asymmetric Hydrogenation of N-Benzyl-3-methoxycarbonylpyridinium Bromide
This protocol describes the enantioselective synthesis of this compound via the asymmetric hydrogenation of a pyridinium salt precursor catalyzed by a chiral rhodium complex.[3][4]
Materials:
-
N-Benzyl-3-methoxycarbonylpyridinium bromide
-
[Rh(cod)₂]OTf (cod = 1,5-cyclooctadiene)
-
JosiPhos ligand (e.g., (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
2,2,2-Trifluoroethanol (TFE)
-
Hydrogen gas (H₂)
-
Palladium on carbon (Pd/C) (for debenzylation, if necessary)
-
Methanol (for debenzylation, if necessary)
Procedure:
-
Catalyst Preparation:
-
In a glovebox, charge a Schlenk flask with [Rh(cod)₂]OTf (2 mol%) and the JosiPhos ligand (2.2 mol%).
-
Add degassed THF to dissolve the components and stir for 30 minutes to form the active catalyst solution.
-
-
Asymmetric Hydrogenation:
-
In a separate autoclave, add N-benzyl-3-methoxycarbonylpyridinium bromide (1.0 eq) and a mixture of degassed THF and TFE (2:1).
-
Add triethylamine (5.0 eq) to the substrate solution.
-
Transfer the prepared catalyst solution to the autoclave via cannula.
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to 50 bar H₂.
-
Heat the reaction mixture to 50°C and stir for 16-20 hours.
-
-
Work-up and Purification:
-
After cooling to room temperature and carefully venting the hydrogen, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-benzyl-(R)-methyl piperidine-3-carboxylate.
-
-
N-Debenzylation (if required):
-
Dissolve the N-benzyl-(R)-methyl piperidine-3-carboxylate in methanol.
-
Add 10% Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain this compound.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the product can be determined by chiral HPLC analysis.
-
Visualizations
Logical Workflow for Classical Resolution
Caption: Workflow for the classical resolution of racemic methyl piperidine-3-carboxylate.
Experimental Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation
Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 3. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
The Pivotal Role of (R)-Methyl Piperidine-3-carboxylate in the Synthesis of Advanced Active Pharmaceutical Ingredients
For Immediate Release
(R)-Methyl piperidine-3-carboxylate, a chiral piperidine derivative, is a critical building block in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs). Its stereospecific structure is integral to the efficacy and selectivity of numerous drugs, particularly those targeting complex signaling pathways. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this versatile intermediate, with a focus on the synthesis of Tofacitinib, a potent Janus kinase (JAK) inhibitor.
Application in the Synthesis of Tofacitinib
Tofacitinib is a leading therapeutic agent for autoimmune diseases such as rheumatoid arthritis and psoriasis. Its mechanism of action involves the inhibition of the Janus kinase (JAK) family of enzymes, thereby modulating the signaling of various cytokines involved in the inflammatory response. The specific chirality of the piperidine moiety in Tofacitinib is crucial for its binding affinity and inhibitory activity. The synthesis of Tofacitinib relies on the key chiral intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, which can be synthesized from precursors derived from (R)-piperidine-3-carboxylic acid.
Synthetic Workflow Overview
The synthesis of the key chiral piperidine intermediate for Tofacitinib from a derivative of (R)-piperidine-3-carboxylic acid involves a multi-step process. A plausible synthetic pathway begins with the protection of the piperidine nitrogen, followed by stereoselective introduction of a methyl group at the 4-position and subsequent conversion of the carboxylate group to a methylamino group at the 3-position. This intricate synthesis ensures the desired (3R,4R) stereochemistry, which is essential for the biological activity of the final API.
Caption: Synthetic workflow for a key Tofacitinib intermediate.
Experimental Protocols
Protocol 1: Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine
This protocol outlines a representative synthesis of the key chiral intermediate for Tofacitinib, starting from a protected 4-methylpyridin-3-yl carbamate.
Step 1: Asymmetric Hydrogenation of N-(1-benzyl-4-methyl-1,2,5,6-tetrahydropyridin-3-yl)-N-methylacetamide
-
Reaction Setup: In a high-pressure reactor, dissolve N-(1-benzyl-4-methyl-1,2,5,6-tetrahydropyridin-3-yl)-N-methylacetamide (1.0 eq) in degassed methanol.
-
Catalyst Addition: Add a solution of a chiral rhodium catalyst, such as [Rh(COD)Cl]₂ with a suitable chiral phosphine ligand (e.g., (R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine), under an inert atmosphere.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 24 hours), monitoring the reaction progress by HPLC or TLC.
-
Work-up: Upon completion, carefully vent the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield (3R,4R)-N-(1-benzyl-4-methylpiperidin-3-yl)-N-methylacetamide.
Step 2: Hydrolysis of the Acetamide
-
Reaction Setup: Dissolve the purified acetamide from the previous step (1.0 eq) in a suitable solvent such as ethanol.
-
Hydrolysis: Add a strong acid, such as concentrated hydrochloric acid, and heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and neutralize with a base (e.g., aqueous sodium hydroxide solution) to a pH of approximately 10-12.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.
Quantitative Data Summary
| Step | Reactants | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee %) |
| 1. Asymmetric Hydrogenation | N-(1-benzyl-4-methyl-1,2,5,6-tetrahydropyridin-3-yl)-N-methylacetamide | [Rh(COD)Cl]₂, chiral phosphine ligand, H₂ (50 psi), Methanol, 50 °C, 24 h | ~85-90 | >95% |
| 2. Hydrolysis | (3R,4R)-N-(1-benzyl-4-methylpiperidin-3-yl)-N-methylacetamide | Concentrated HCl, Ethanol, Reflux | ~90-95 | - |
| Overall | - | - | ~76-85 | >95% |
Mechanism of Action: JAK-STAT Signaling Pathway Inhibition
Tofacitinib functions by inhibiting the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, which is activated by numerous cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses. Tofacitinib, by blocking JAK activity, prevents the phosphorylation and activation of STATs, thereby interrupting this signaling cascade and reducing the inflammatory response.
Caption: Inhibition of the JAK-STAT pathway by Tofacitinib.
Conclusion
This compound and its derivatives are indispensable chiral building blocks in modern pharmaceutical synthesis. The stereocontrolled synthesis of complex APIs like Tofacitinib highlights the importance of these intermediates in achieving high efficacy and selectivity. The provided protocols and data serve as a valuable resource for chemists engaged in the design and development of next-generation therapeutics.
Application Notes and Protocols: Derivatization of the Carboxylate Group in (R)-Methyl piperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Methyl piperidine-3-carboxylate is a valuable chiral building block in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in a wide range of biologically active compounds and approved drugs.[1] Derivatization of the carboxylate group at the 3-position offers a versatile strategy to modulate the physicochemical properties, pharmacokinetic profile, and biological activity of lead compounds. This document provides detailed application notes and experimental protocols for the key chemical transformations of the carboxylate moiety of this compound, including amide bond formation, esterification/transesterification, and reduction to the corresponding primary alcohol.
Key Derivatization Strategies
The primary strategies for modifying the carboxylate group of this compound involve its conversion into amides, alternative esters, or the corresponding primary alcohol. A common preliminary step is the protection of the piperidine nitrogen, typically with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions during the derivatization of the carboxylate.
Diagram 1: Overall Derivatization Workflow
Caption: A schematic overview of the primary derivatization pathways for this compound.
N-Protection of the Piperidine Nitrogen
To avoid complications in subsequent reactions, the secondary amine of the piperidine ring is often protected. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under various reaction conditions and its facile removal under acidic conditions.
Experimental Protocol: N-Boc Protection
-
Reaction Setup: Dissolve this compound hydrochloride (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Base Addition: Cool the solution to 0 °C and add triethylamine (Et3N, 2.5 eq) dropwise.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-Boc-(R)-Methyl piperidine-3-carboxylate.
Amide Bond Formation
The conversion of the carboxylate to an amide is a cornerstone of medicinal chemistry, allowing for the introduction of a diverse range of substituents to explore structure-activity relationships (SAR). This transformation typically proceeds via the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction.
Diagram 2: Amide Bond Formation Workflow
Caption: Stepwise process for the synthesis of amide derivatives from the N-Boc protected methyl ester.
Experimental Protocol: Hydrolysis of the Methyl Ester
-
Reaction Setup: Dissolve N-Boc-(R)-Methyl piperidine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Base Addition: Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Acidify the reaction mixture to pH ~3-4 with a dilute acid (e.g., 1N HCl).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-(R)-piperidine-3-carboxylic acid.
Experimental Protocol: Amide Coupling (General Procedure)
-
Reaction Setup: Dissolve N-Boc-(R)-piperidine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Reagent Addition: Add the desired amine (1.1 eq), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq), and a catalyst like 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with the organic solvent used and wash sequentially with a mild acid (e.g., 5% citric acid solution), saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Data Presentation: Amide Coupling Yields
The following table summarizes the yields for the synthesis of various N-substituted (R)-piperidine-3-carboxamides, demonstrating the versatility of the amide coupling reaction.
| Entry | Amine (R'-NH₂) | Coupling Reagents | Yield (%) | Reference |
| 1 | 3-Methoxybenzylamine | EDCI, DMAP | 61 | |
| 2 | m-Toluidine | EDCI, DMAP | 59 |
Esterification and Transesterification
Modification of the ester group can be achieved through transesterification, allowing for the introduction of different alkyl or aryl groups, which can influence properties such as solubility and metabolic stability.
Experimental Protocol: Transesterification (General Procedure)
-
Reaction Setup: Dissolve N-Boc-(R)-Methyl piperidine-3-carboxylate (1.0 eq) in the desired alcohol (used in excess as the solvent).
-
Catalyst Addition: Add a suitable catalyst. For simple transesterification, an acid catalyst (e.g., H₂SO₄, p-TsOH) or a base catalyst (e.g., NaOMe) can be used. Lewis acids or enzymatic catalysts can also be employed for milder conditions.[2][3]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. The removal of methanol (a byproduct) can drive the equilibrium towards the product.
-
Work-up: After cooling, neutralize the catalyst (if necessary) and remove the excess alcohol under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
Reduction to Primary Alcohol
Reduction of the methyl ester to the corresponding primary alcohol, (R)-N-Boc-piperidin-3-ylmethanol, provides a different functional group for further derivatization, such as ether formation or oxidation to the corresponding aldehyde.
Diagram 3: Reduction of Methyl Ester to Alcohol
Caption: A simplified workflow for the synthesis of (R)-N-Boc-piperidin-3-ylmethanol via reduction.
Experimental Protocol: Reduction with LiAlH₄
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0 °C and add a solution of N-Boc-(R)-Methyl piperidine-3-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up (Fieser work-up): Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (R)-N-Boc-piperidin-3-ylmethanol.
Data Presentation: Reduction Yields
| Starting Material | Reducing Agent | Product | Yield (%) | Reference |
| N-Boc-(R)-Methyl piperidine-3-carboxylate | LiAlH₄ | (R)-N-Boc-piperidin-3-ylmethanol | High (typically >90%) | General procedure, specific yield not reported |
Conclusion
The derivatization of the carboxylate group of this compound provides a powerful tool for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined in this document for amide bond formation, esterification/transesterification, and reduction to the primary alcohol offer robust and versatile methods for generating diverse libraries of piperidine-based molecules for drug discovery and development programs. The choice of derivatization strategy and specific reagents should be guided by the desired properties of the final compound and the compatibility with other functional groups present in the molecule.
References
- 1. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ester synthesis by transesterification [organic-chemistry.org]
- 3. Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Arylation of (R)-Methyl Piperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the coupling of (R)-Methyl piperidine-3-carboxylate with aryl halides, a crucial transformation in the synthesis of a wide array of pharmacologically active compounds. The protocols focus on three of the most powerful and versatile cross-coupling methodologies: the Buchwald-Hartwig amination, the Ullmann condensation, and the Chan-Lam coupling.
Introduction
The N-arylation of piperidine scaffolds is a cornerstone in medicinal chemistry, as the resulting N-aryl piperidine motif is a prevalent feature in numerous biologically active molecules. This compound, a chiral building block, is of particular interest as its stereochemistry can play a critical role in the pharmacological profile of the final compound. This document outlines optimized protocols for the efficient and stereoretentive coupling of this substrate with various aryl halides.
Reaction Pathways Overview
The coupling of this compound with aryl halides can be effectively achieved through several transition-metal-catalyzed cross-coupling reactions. The most common and reliable methods include:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or pseudohalide. This method is known for its broad substrate scope and high functional group tolerance.
-
Ullmann Condensation: A copper-catalyzed reaction that is one of the oldest methods for forming C-N bonds. Modern variations of this reaction utilize ligands to achieve high yields under milder conditions.
-
Chan-Lam Coupling: A copper-mediated oxidative coupling of an amine with a boronic acid. While the primary protocol involves arylboronic acids, it serves as a valuable and often milder alternative to the use of aryl halides.
Below are detailed protocols and comparative data for these key transformations.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and widely used method for the N-arylation of amines. The choice of ligand is critical for achieving high yields and turnover numbers. Bulky, electron-rich phosphine ligands are typically the most effective.
General Experimental Protocol
A flame-dried Schlenk tube is charged with Pd₂(dba)₃ (palladium source), a suitable phosphine ligand (e.g., XPhos, RuPhos), and a base (e.g., NaOtBu, K₃PO₄). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvent (e.g., toluene, dioxane) is then added, followed by the aryl halide and this compound. The reaction mixture is heated to the specified temperature and monitored by TLC or LC-MS until completion. Upon cooling, the reaction is quenched, and the product is isolated and purified by column chromatography.
Caption: General workflow for the Buchwald-Hartwig amination.
Comparative Data for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Dioxane | 110 | 18 | 75-85 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | 70-80 |
| 4 | 4-Bromoanisole | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | 90-98 |
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation, typically requiring higher temperatures than palladium-catalyzed reactions[1]. The use of ligands, such as 1,10-phenanthroline or amino acids, can significantly improve reaction efficiency and allow for milder conditions.
General Experimental Protocol
To a sealable reaction vessel is added CuI (copper source), a ligand (e.g., L-proline, 1,10-phenanthroline), and a base (e.g., K₂CO₃, Cs₂CO₃). The vessel is flushed with an inert gas. A suitable solvent (e.g., DMF, DMSO) is added, followed by the aryl halide and this compound. The vessel is sealed, and the mixture is heated with vigorous stirring. After cooling, the reaction mixture is diluted with a suitable solvent and filtered. The filtrate is then subjected to an aqueous workup, and the crude product is purified by column chromatography.
Caption: General workflow for the Ullmann condensation.
Comparative Data for Ullmann Condensation
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodobenzonitrile | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 120 | 24 | 70-80 |
| 2 | 4-Bromoanisole | CuI (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ | DMF | 130 | 18 | 75-85 |
| 3 | 2-Iodopyridine | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 120 | 24 | 65-75 |
| 4 | 1-Iodo-4-nitrobenzene | CuI (10) | None | K₂CO₃ | NMP | 150 | 12 | 60-70 |
Copper-Mediated Chan-Lam Coupling
The Chan-Lam coupling provides a valuable alternative to the use of aryl halides, employing arylboronic acids as the coupling partners[2]. This reaction often proceeds under milder conditions, sometimes even at room temperature and open to the air[2].
General Experimental Protocol
In a flask open to the atmosphere, Cu(OAc)₂ (copper source) is dissolved in a suitable solvent (e.g., DCM, MeOH). A ligand, if used (e.g., pyridine, TMEDA), is added, followed by the arylboronic acid and this compound. The reaction is stirred at the indicated temperature and monitored for completion. The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the N-aryl piperidine.
Caption: General workflow for the Chan-Lam coupling.
Comparative Data for Chan-Lam Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Cu(OAc)₂ (10) | Pyridine (20) | None | DCM | RT | 48 | 80-90 |
| 2 | 4-Cyanophenylboronic acid | Cu(OAc)₂ (10) | TMEDA (20) | None | MeOH | RT | 72 | 75-85 |
| 3 | 3-Tolylboronic acid | Cu(OAc)₂ (10) | None | Et₃N | DCM | RT | 48 | 85-95 |
| 4 | 4-Fluorophenylboronic acid | Cu(OAc)₂ (10) | Pyridine (20) | None | DCM | RT | 48 | 80-90 |
Detailed Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of this compound with 4-Bromotoluene
Materials:
-
This compound hydrochloride
-
4-Bromotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried 25 mL Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), XPhos (9.5 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Evacuate the Schlenk tube and backfill with argon. Repeat this cycle three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add this compound hydrochloride (215 mg, 1.2 mmol) and 4-bromotoluene (171 mg, 1.0 mmol).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(4-tolyl)piperidine-3-carboxylate.
Protocol 2: Ullmann Condensation of this compound with 4-Iodobenzonitrile
Materials:
-
This compound
-
4-Iodobenzonitrile
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Argon or Nitrogen gas
-
Sealable reaction tube
Procedure:
-
To a 10 mL sealable reaction tube, add CuI (19 mg, 0.1 mmol, 10 mol%), L-proline (23 mg, 0.2 mmol, 20 mol%), and potassium carbonate (276 mg, 2.0 mmol).
-
Flush the tube with argon.
-
Add anhydrous DMSO (4 mL).
-
Add this compound (172 mg, 1.2 mmol) and 4-iodobenzonitrile (229 mg, 1.0 mmol).
-
Seal the reaction tube tightly and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-cyanophenyl)piperidine-3-carboxylate.
Protocol 3: Chan-Lam Coupling of this compound with 4-Methoxyphenylboronic Acid
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
To a 50 mL round-bottom flask open to the air, add Cu(OAc)₂ (18 mg, 0.1 mmol, 10 mol%) and dichloromethane (15 mL).
-
Stir the mixture until the copper salt dissolves to give a blue solution.
-
Add pyridine (16 µL, 0.2 mmol, 20 mol%).
-
Add 4-methoxyphenylboronic acid (228 mg, 1.5 mmol) and this compound (143 mg, 1.0 mmol).
-
Stir the reaction mixture at room temperature for 48 hours. The color of the reaction will typically change from blue to green.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-methoxyphenyl)piperidine-3-carboxylate.
Concluding Remarks
The choice of reaction protocol for the N-arylation of this compound will depend on several factors, including the nature of the aryl halide, available equipment, and desired reaction conditions. The Buchwald-Hartwig amination offers broad applicability and generally high yields. The Ullmann condensation, while often requiring more forcing conditions, is a cost-effective alternative. The Chan-Lam coupling provides a mild and operationally simple method when the corresponding arylboronic acid is available. For all protocols, it is crucial to use high-purity reagents and anhydrous solvents (for Buchwald-Hartwig and Ullmann reactions) to ensure optimal results. The stereochemical integrity of the chiral center at the 3-position of the piperidine ring is generally maintained under these reaction conditions.
References
Application Notes and Protocols for the Industrial Scale-Up Synthesis of (R)-Methyl piperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Methyl piperidine-3-carboxylate, also known as (R)-methyl nipecotate, is a crucial chiral building block in the pharmaceutical industry. Its piperidine scaffold is a common motif in a wide array of active pharmaceutical ingredients (APIs), including treatments for central nervous system disorders. The stereochemistry at the C3 position is often critical for the biological activity and selectivity of the final drug substance. Consequently, robust and scalable synthetic routes to enantiomerically pure this compound are of significant industrial importance.
This document provides detailed application notes and protocols for three primary strategies for the large-scale synthesis of this compound:
-
Asymmetric Hydrogenation of Methyl Nicotinate: A direct, atom-economical approach to establish the desired stereocenter.
-
Classical Resolution of Racemic Methyl Piperidine-3-carboxylate: A traditional and often reliable method involving the separation of diastereomeric salts.
-
Enzymatic Resolution of Racemic Methyl Piperidine-3-carboxylate: A green and highly selective biocatalytic approach.
These protocols are intended to serve as a comprehensive guide for researchers and process chemists in the development and implementation of industrial-scale manufacturing processes for this key pharmaceutical intermediate.
Method 1: Asymmetric Hydrogenation of Methyl Nicotinate
This method involves the direct asymmetric hydrogenation of a pyridine precursor, methyl nicotinate, to introduce the chirality and saturate the heterocyclic ring in a single, efficient step. Rhodium-based catalysts with chiral phosphine ligands have shown promise for this transformation.
Experimental Protocol
1. Materials and Equipment:
-
High-pressure autoclave (stainless steel or Hastelloy) equipped with a mechanical stirrer, temperature and pressure probes, and gas inlet/outlet.
-
Methyl nicotinate (substrate)
-
Methanol (anhydrous, degassed)
-
[Rh(COD)2]BF4 (catalyst precursor)
-
(R)-Josiphos-type ligand (e.g., SL-J002-1)
-
Triethylamine (Et3N)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
2. Procedure:
-
Catalyst Preparation (in a glovebox or under inert atmosphere):
-
In a Schlenk flask, dissolve [Rh(COD)2]BF4 (1.0 mol%) and the chiral phosphine ligand (1.1 mol%) in anhydrous, degassed methanol.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
-
Reaction Setup:
-
Charge the high-pressure autoclave with methyl nicotinate (1.0 eq).
-
Under a stream of inert gas, add the prepared catalyst solution to the autoclave.
-
Add triethylamine (1.0 eq) to the reaction mixture.
-
Seal the autoclave and purge with inert gas three times, followed by three purges with hydrogen gas.
-
-
Hydrogenation:
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 bar).
-
Heat the reaction mixture to the target temperature (e.g., 50 °C) with vigorous stirring.
-
Monitor the reaction progress by analyzing aliquots for substrate conversion (e.g., by GC or HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purge the autoclave with inert gas.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by vacuum distillation or by forming a salt (e.g., hydrochloride) and recrystallizing to enhance chemical and enantiomeric purity.
-
Data Presentation
| Parameter | Lab Scale (Representative) | Pilot Scale (Projected) | Industrial Scale (Projected) |
| Substrate (Methyl Nicotinate) | 10 g | 10 kg | 100 kg |
| Catalyst Loading (mol%) | 1.0 | 0.1 - 0.5 | 0.05 - 0.1 |
| Solvent (Methanol) | 100 mL | 100 L | 1000 L |
| Hydrogen Pressure | 50 bar | 50 - 80 bar | 50 - 100 bar |
| Temperature | 50 °C | 50 - 70 °C | 60 - 80 °C |
| Reaction Time | 12 - 24 h | 18 - 36 h | 24 - 48 h |
| Yield (Isolated) | >90% | 85 - 95% | 80 - 90% |
| Enantiomeric Excess (ee) | >90% | >95% | >98% |
Signaling Pathway Diagram
Caption: Asymmetric hydrogenation workflow.
Method 2: Classical Resolution of Racemic Methyl Piperidine-3-carboxylate
This approach involves the synthesis of racemic methyl piperidine-3-carboxylate followed by separation of the enantiomers through the formation of diastereomeric salts with a chiral resolving agent. Derivatives of tartaric acid are commonly employed for this purpose.
Experimental Protocol
1. Materials and Equipment:
-
Jacketed glass reactors with overhead stirrers and temperature control.
-
Filtration equipment (e.g., Nutsche filter-dryer).
-
Racemic methyl piperidine-3-carboxylate.
-
Chiral resolving agent (e.g., Di-p-toluoyl-D-tartaric acid or Di-benzoyl-D-tartaric acid).
-
Solvent system (e.g., Ethanol/Water mixture, Isopropanol).
-
Base (e.g., Sodium carbonate, Sodium hydroxide) for salt breaking.
-
Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate).
2. Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve racemic methyl piperidine-3-carboxylate (1.0 eq) in the chosen solvent system in a jacketed reactor.
-
Heat the solution to a specified temperature (e.g., 60-70 °C) to ensure complete dissolution.
-
In a separate vessel, dissolve the chiral resolving agent (0.5 eq) in the same solvent system, heating if necessary.
-
Slowly add the resolving agent solution to the solution of the racemic amine.
-
Initiate a controlled cooling profile to induce crystallization of the less soluble diastereomeric salt. Seeding with pre-formed crystals may be beneficial.
-
-
Isolation of Diastereomeric Salt:
-
Once crystallization is complete, isolate the solid by filtration.
-
Wash the filter cake with a cold solvent to remove impurities.
-
Dry the diastereomeric salt under vacuum.
-
-
Liberation of the Free Amine (Salt Breaking):
-
Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent.
-
Add an aqueous base solution (e.g., 10% sodium carbonate) to adjust the pH to >10, liberating the free amine.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over a suitable drying agent (e.g., MgSO4), and concentrate under reduced pressure to obtain the enriched this compound.
-
-
Enantiomeric Enrichment (if necessary):
-
The enantiomeric excess of the product can be further enhanced by one or more recrystallizations of the diastereomeric salt before the salt-breaking step.
-
Data Presentation
| Parameter | Lab Scale (Representative) | Pilot Scale (Projected) | Industrial Scale (Projected) |
| Substrate (Racemic Ester) | 50 g | 50 kg | 500 kg |
| Resolving Agent (mol eq) | 0.5 | 0.5 | 0.5 |
| Solvent Volume | 500 mL | 500 L | 5000 L |
| Crystallization Temperature | 0 - 5 °C | 0 - 10 °C | 5 - 15 °C |
| Yield (per cycle) | 35 - 45% (theoretical max 50%) | 30 - 40% | 25 - 35% |
| Enantiomeric Excess (initial) | 80 - 90% ee | 85 - 95% ee | 90 - 97% ee |
| Enantiomeric Excess (final) | >99% ee (after recrystallization) | >99% ee (after recrystallization) | >99.5% ee (after recrystallization) |
Logical Relationship Diagram
Caption: Classical resolution process flow.
Method 3: Enzymatic Resolution of Racemic Methyl Piperidine-3-carboxylate
Enzymatic resolution offers a highly selective and environmentally friendly alternative for obtaining the desired enantiomer. This method typically utilizes lipases or proteases to selectively hydrolyze one enantiomer of the racemic ester, allowing for the separation of the unreacted enantiomer.
Experimental Protocol
1. Materials and Equipment:
-
Bioreactor or stirred tank reactor with pH and temperature control.
-
Immobilized lipase (e.g., Candida antarctica Lipase B - Novozym 435).
-
Racemic methyl piperidine-3-carboxylate.
-
Buffer solution (e.g., phosphate buffer, pH 7.0).
-
Base for pH control (e.g., dilute NaOH solution).
-
Organic solvent for extraction (e.g., Methyl tert-butyl ether - MTBE).
2. Procedure:
-
Enzymatic Hydrolysis:
-
Charge the bioreactor with the buffer solution and the immobilized lipase.
-
Add the racemic methyl piperidine-3-carboxylate to the reactor.
-
Maintain the temperature at the optimal level for the enzyme (e.g., 30-40 °C).
-
Stir the mixture at a rate that ensures good mixing without damaging the immobilized enzyme.
-
Monitor the reaction progress by chiral HPLC, tracking the disappearance of the (S)-ester and the formation of (S)-nipecotic acid. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of the remaining (R)-ester.
-
Maintain the pH of the reaction mixture at the desired setpoint by the controlled addition of a dilute base solution to neutralize the acid formed during hydrolysis.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, separate the immobilized enzyme by filtration for reuse.
-
Adjust the pH of the aqueous solution to basic (pH > 10) to ensure the (R)-ester is in its free base form.
-
Extract the unreacted this compound with an organic solvent (e.g., MTBE).
-
The aqueous layer, containing the (S)-nipecotic acid salt, can be treated separately for racemization and recycling of the undesired enantiomer.
-
-
Purification:
-
Wash the combined organic extracts with brine, dry over a suitable drying agent, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
Further purification can be achieved by vacuum distillation.
-
Data Presentation
| Parameter | Lab Scale (Representative) | Pilot Scale (Projected) | Industrial Scale (Projected) |
| Substrate (Racemic Ester) | 20 g | 20 kg | 200 kg |
| Enzyme Loading (w/w) | 5 - 10% (immobilized) | 2 - 5% | 1 - 3% |
| Solvent (Buffer) | 200 mL | 200 L | 2000 L |
| Temperature | 35 °C | 30 - 40 °C | 30 - 40 °C |
| pH | 7.0 | 7.0 - 7.5 | 7.0 - 7.5 |
| Reaction Time | 24 - 48 h | 36 - 72 h | 48 - 96 h |
| Conversion | ~50% | ~50% | ~50% |
| Yield (Isolated (R)-ester) | >45% (theoretical max 50%) | 40 - 48% | 40 - 45% |
| Enantiomeric Excess (ee) | >99% | >99% | >99.5% |
Experimental Workflow Diagram
Caption: Enzymatic resolution workflow.
Conclusion
The selection of the optimal synthetic route for the industrial production of this compound will depend on a variety of factors, including cost of goods, process safety, environmental impact, and available equipment. Asymmetric hydrogenation offers a potentially more efficient and atom-economical route, while classical and enzymatic resolution provide robust and well-established alternatives. The protocols and data presented herein provide a solid foundation for the process development and scale-up of this important chiral intermediate. It is recommended that each method be evaluated at the laboratory and pilot scale to determine the most suitable process for a given manufacturing setting.
Application Notes: (R)-Methyl piperidine-3-carboxylate in Neuroscience Research
(R)-Methyl piperidine-3-carboxylate , also known as (R)-methyl nipecotate, serves as a crucial chiral building block in the synthesis of a variety of neurologically active compounds. Its piperidine core is a prevalent scaffold in many central nervous system (CNS) targeted drugs. While direct applications of this compound in neuroscience research are limited, its significance lies in its role as a key intermediate for the development of potent and selective ligands for various neurological targets.
These application notes provide an overview of the utility of this compound in the synthesis of compounds for neuroscience research, with a focus on GABA uptake inhibitors and muscarinic acetylcholine receptor ligands.
Key Applications
This compound is a versatile precursor for the synthesis of compounds targeting:
-
GABA Transporters (GATs): As a derivative of (R)-nipecotic acid, a known inhibitor of GABA uptake, this compound is a foundational element in the development of more potent and selective GAT inhibitors.[1][2][3] These inhibitors are instrumental in studying the role of GABAergic neurotransmission in disorders such as epilepsy, anxiety, and neuropathic pain.
-
Muscarinic Acetylcholine Receptors (mAChRs): The piperidine moiety is a key pharmacophore for muscarinic receptor ligands. This compound can be elaborated to generate agonists or antagonists for different mAChR subtypes, which are implicated in cognitive function, motor control, and various psychiatric disorders.[4]
-
Other CNS Targets: The structural motif of this compound has been incorporated into molecules targeting other CNS receptors and enzymes, highlighting its versatility in medicinal chemistry.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃NO₂ | [5][6] |
| Molecular Weight | 143.18 g/mol | [5][6] |
| CAS Number | 50585-89-2 | [5] |
| Appearance | Colorless to pale yellow liquid | - |
| Solubility | Soluble in water and most organic solvents | [5] |
Experimental Protocols
Protocol 1: Synthesis of (R)-Nipecotic Acid-Based GABA Uptake Inhibitors
This protocol describes a general approach for the N-alkylation of this compound to synthesize derivatives for screening as GABA uptake inhibitors.
Objective: To synthesize N-substituted derivatives of this compound.
Materials:
-
This compound hydrochloride
-
Desired alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Add the desired alkyl halide (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude ester is then hydrolyzed. Dissolve the crude product in a mixture of methanol and 1 M NaOH solution.
-
Stir the mixture at room temperature for 4-6 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture to pH ~6 with 1 M HCl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final N-substituted (R)-nipecotic acid derivative by silica gel column chromatography.
Expected Outcome: The synthesis yields N-substituted (R)-nipecotic acid derivatives that can be further evaluated for their inhibitory activity on GABA transporters.
Protocol 2: In Vitro GABA Uptake Assay
This protocol details a cell-based assay to determine the potency of synthesized (R)-nipecotic acid derivatives as GABA uptake inhibitors.
Objective: To measure the IC₅₀ values of test compounds for the inhibition of GABA uptake in a cell line expressing a specific GABA transporter subtype (e.g., GAT1).
Materials:
-
HEK293 cells stably expressing the human GAT1 transporter
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
[³H]-GABA (radiolabeled gamma-aminobutyric acid)
-
Test compounds (synthesized (R)-nipecotic acid derivatives)
-
Scintillation counter
-
Poly-D-lysine coated 96-well plates
Procedure:
-
Cell Culture: Culture HEK293-hGAT1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Plating: Seed the cells in poly-D-lysine coated 96-well plates at a density of 40,000 cells per well and allow them to adhere overnight.
-
Assay:
-
Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for 15 minutes at 37°C.
-
Initiate GABA uptake by adding a mixture of [³H]-GABA (final concentration 10 nM) and unlabeled GABA (final concentration 1 µM).
-
Incubate for 10 minutes at 37°C.
-
Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer.
-
-
Measurement:
-
Lyse the cells with 1% SDS.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value using a non-linear regression analysis.
-
Expected Outcome: This assay provides quantitative data on the potency of the synthesized compounds to inhibit GABA uptake, allowing for structure-activity relationship (SAR) studies.
Visualizations
Synthesis and Application Workflow
Caption: Synthetic and research workflow.
Potential Signaling Pathway Modulation
Caption: Inhibition of GABA reuptake.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. (R)-nipecotic acid ethyl ester: a direct-acting cholinergic agonist that displays greater efficacy at M2 than at M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl piperidine-3-carboxylate | 50585-89-2 | FM56436 [biosynth.com]
- 6. Methyl piperidine-3-carboxylate | C7H13NO2 | CID 351626 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-Methyl piperidine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-Methyl piperidine-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most prevalent methods for synthesizing this compound involve two primary strategies:
-
Hydrogenation of a Pyridine Precursor: This approach typically starts with methyl nicotinate (methyl pyridine-3-carboxylate), which is catalytically hydrogenated to yield racemic methyl piperidine-3-carboxylate. The racemic mixture is then resolved to isolate the desired (R)-enantiomer.
-
Esterification of (R)-Piperidine-3-carboxylic Acid: This route begins with the commercially available or synthetically prepared (R)-piperidine-3-carboxylic acid (also known as (R)-nipecotic acid), which is then esterified with methanol, usually in the presence of an acid catalyst.
Q2: I am observing a low yield in my synthesis. What are the potential causes?
A2: Low yields can stem from several factors depending on the synthetic route. For the hydrogenation route, incomplete reaction or catalyst poisoning are common culprits. In the esterification route, the equilibrium nature of the Fischer esterification can limit the yield. Additionally, side reactions such as decarboxylation or the formation of byproducts can reduce the overall yield. Careful monitoring of reaction conditions and purification of reagents are crucial.
Q3: My final product has a low enantiomeric excess (ee). How can I improve it?
A3: Achieving high enantiomeric excess is a critical challenge. If you are using a chiral resolution method, the choice of resolving agent and crystallization solvent is paramount. Incomplete separation of diastereomeric salts is a frequent cause of low ee. For enzymatic resolutions, factors like substrate/product inhibition, pH, and temperature can significantly impact stereoselectivity. It is also essential to validate your chiral HPLC or GC method to ensure accurate ee determination.
Q4: Can N-methylation occur as a side reaction?
A4: Yes, N-methylation is a potential side reaction, particularly during the esterification of piperidine-3-carboxylic acid with methanol under acidic conditions. The piperidine nitrogen is a nucleophile and can react with methanol, especially at elevated temperatures, to form N-methylpiperidine-3-carboxylate.
Troubleshooting Guides
Issue 1: Low Yield and Incomplete Conversion in the Hydrogenation of Methyl Nicotinate
Symptoms:
-
TLC or GC-MS analysis of the crude product shows the presence of starting material (methyl nicotinate) and/or partially hydrogenated intermediates (e.g., methyl dihydropyridine-3-carboxylate, methyl tetrahydropyridine-3-carboxylate).
-
The isolated yield of methyl piperidine-3-carboxylate is significantly lower than expected.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity or Poisoning | - Ensure the use of a fresh, high-quality catalyst (e.g., Rh/C, PtO2).- Thoroughly purify the starting material to remove any potential catalyst poisons (e.g., sulfur compounds).- Increase the catalyst loading. |
| Insufficient Hydrogen Pressure | - Verify the hydrogen pressure is at the recommended level for the specific catalyst and substrate.- Check for leaks in the hydrogenation apparatus. |
| Inadequate Reaction Time or Temperature | - Increase the reaction time and monitor the progress by TLC or GC-MS until the starting material is consumed.- Optimize the reaction temperature as per literature procedures. |
| Poor Mass Transfer | - Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen. |
Issue 2: Formation of Side Products During Hydrogenation
Symptoms:
-
NMR or GC-MS analysis reveals unexpected peaks in the crude product.
-
Besides the desired product, impurities such as piperidine (from decarboxylation) or N-methylpiperidine may be observed.
Potential Side Reactions & Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Piperidine | Decarboxylation of the carboxylic acid intermediate (if hydrolysis of the ester occurs) under harsh hydrogenation conditions (high temperature or acidic medium). | - Use milder reaction conditions (lower temperature and pressure).- Perform the hydrogenation under neutral or slightly basic conditions. A patent suggests that hydrogenating in the presence of ammonia can prevent decarboxylation[1]. |
| Partially Hydrogenated Intermediates | Incomplete reaction due to catalyst deactivation or insufficient reaction time. | - Increase catalyst loading or use a more active catalyst.- Prolong the reaction time and monitor for full conversion. |
Issue 3: Low Yield in Fischer Esterification of (R)-Piperidine-3-carboxylic Acid
Symptoms:
-
Significant amount of unreacted (R)-piperidine-3-carboxylic acid remains in the crude product.
-
The isolated yield of this compound is low.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Reaction Equilibrium | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product:- Use a large excess of methanol, which can also serve as the solvent.- Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. |
| Insufficient Catalyst | - Ensure an adequate amount of a strong acid catalyst (e.g., H₂SO₄, TsOH) is used. |
| Low Reaction Temperature | - Heat the reaction to reflux to ensure a reasonable reaction rate. |
Issue 4: Low Enantiomeric Excess (% ee) after Chiral Resolution
Symptoms:
-
Chiral HPLC or GC analysis shows a lower than desired ratio of the (R)-enantiomer to the (S)-enantiomer.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Resolving Agent or Solvent | - Screen a variety of chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid).- Screen different crystallization solvents to find conditions where the diastereomeric salts have significantly different solubilities. |
| Incomplete Separation of Diastereomers | - Optimize the crystallization conditions (temperature, cooling rate) to promote the formation of pure crystals of one diastereomer.- Perform multiple recrystallizations to improve the purity of the desired diastereomeric salt. |
| Racemization | - Avoid harsh acidic or basic conditions and high temperatures during the resolution and subsequent work-up, as these can cause racemization at the chiral center. |
| Inaccurate Analytical Method | - Validate the chiral analytical method by ensuring baseline resolution (Rs > 1.5) and by analyzing standards of known enantiomeric composition. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Methyl Nicotinate
-
Reaction Setup: In a high-pressure autoclave, dissolve methyl nicotinate (1 equivalent) in a suitable solvent (e.g., methanol, acetic acid).
-
Catalyst Addition: Carefully add a catalytic amount of a hydrogenation catalyst (e.g., 5 mol% Rh/C or PtO₂).
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 bar).
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature to 80 °C) for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude racemic methyl piperidine-3-carboxylate can be purified by distillation or chromatography, or directly used for chiral resolution.
Protocol 2: Fischer Esterification of (R)-Piperidine-3-carboxylic Acid
-
Reaction Setup: Suspend (R)-piperidine-3-carboxylic acid (1 equivalent) in a large excess of methanol.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride).
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and carefully neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation or column chromatography.
Protocol 3: Chiral Resolution of Racemic Methyl Piperidine-3-carboxylate
-
Salt Formation: Dissolve the racemic methyl piperidine-3-carboxylate (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol). Add a solution of the chiral resolving agent (e.g., 0.5 equivalents of L-(-)-dibenzoyltartaric acid) in the same solvent.
-
Crystallization: Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in a refrigerator or freezer may improve the yield.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., saturated sodium bicarbonate solution). Stir until the solid dissolves.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched this compound. Determine the enantiomeric excess using chiral HPLC or GC.
Visualizations
Caption: Common synthetic workflows for methyl piperidine-3-carboxylate.
Caption: Troubleshooting logic for low reaction yield.
Caption: Troubleshooting guide for low enantiomeric excess.
References
Technical Support Center: Optimization of Reaction Conditions for N-alkylation of (R)-Methyl piperidine-3-carboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization of reaction conditions for the N-alkylation of (R)-Methyl piperidine-3-carboxylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this specific synthetic transformation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-alkylation of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| 1. Low or No Product Yield | a. Low Reactivity of Alkylating Agent: Alkyl chlorides are less reactive than bromides, which are in turn less reactive than iodides. | - Switch to a more reactive alkyl halide (I > Br > Cl). - For less reactive alkylating agents, consider increasing the reaction temperature. - The addition of a catalytic amount of sodium or potassium iodide can facilitate the reaction with less reactive alkyl chlorides or bromides. |
| b. Inappropriate Base: The chosen base may not be strong enough to deprotonate the piperidine nitrogen effectively, or it may be too strong, leading to side reactions. | - For simple alkylations, inorganic bases like potassium carbonate (K₂CO₃) are often effective. - For more sensitive substrates or to minimize side reactions, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) can be used. - In some cases, a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF might be necessary, but caution is advised due to the presence of the ester. | |
| c. Poor Solubility of Reagents: If the reactants, particularly the base, are not soluble in the chosen solvent, the reaction rate will be significantly hindered. | - If using an insoluble base like K₂CO₃ in a less polar solvent, switch to a more polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) to improve solubility. | |
| d. Reaction Not Reaching Completion: The reaction may stall due to the formation of the hydrohalic acid byproduct, which protonates the starting amine, rendering it non-nucleophilic. | - Ensure at least a stoichiometric amount of base is used to neutralize the acid formed. Using a slight excess (1.5-2.5 equivalents) is common. - Monitor the reaction by TLC or LC-MS. If it stalls, consider increasing the temperature or extending the reaction time. | |
| 2. Formation of Side Products | a. Over-alkylation (Quaternary Ammonium Salt Formation): The N-alkylated product is also nucleophilic and can react with the alkylating agent to form a quaternary ammonium salt. | - Add the alkylating agent slowly or dropwise to the reaction mixture to maintain a low concentration of the electrophile.[1] - Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent. |
| b. Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under strongly basic or acidic conditions, especially in the presence of water. | - Use non-nucleophilic and moderately strong bases like K₂CO₃ or DIPEA. - Ensure all reagents and solvents are anhydrous. - Avoid strong bases like NaOH, KOH, or NaH if possible, or use them at low temperatures for short periods. - Work-up conditions should be neutral or mildly basic to prevent acid-catalyzed hydrolysis. | |
| 3. Difficulty in Product Purification | a. Presence of Unreacted Starting Material: Incomplete conversion makes separation of the product from the starting amine difficult due to similar polarities. | - Optimize the reaction conditions (see issue 1) to drive the reaction to completion. - Consider using a different purification technique, such as column chromatography with a different solvent system or preparative HPLC. |
| b. Emulsion during Aqueous Work-up: The product and starting material can act as surfactants, leading to the formation of emulsions during extraction. | - Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. - Filter the mixture through a pad of Celite. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the N-alkylation of this compound?
A1: A good starting point is to use 1.0 equivalent of this compound, 1.1-1.2 equivalents of a reactive alkyl halide (e.g., an alkyl bromide or iodide), and 2.0-2.5 equivalents of potassium carbonate (K₂CO₃) in an anhydrous polar aprotic solvent like DMF or acetonitrile at room temperature.[2] The reaction should be stirred for 12-24 hours and monitored by TLC or LC-MS.
Q2: How can I avoid the formation of the quaternary ammonium salt?
A2: Over-alkylation can be minimized by controlling the stoichiometry and addition of the alkylating agent. Use only a slight excess of the alkylating agent (1.05-1.1 equivalents) and add it slowly to the reaction mixture.[1] This keeps the concentration of the alkylating agent low, favoring mono-alkylation.
Q3: My reaction is very slow. How can I increase the reaction rate?
A3: To increase the reaction rate, you can try several approaches. First, ensure your alkylating agent is sufficiently reactive; iodides are more reactive than bromides, which are more reactive than chlorides. Increasing the reaction temperature can also significantly speed up the reaction. If solubility is an issue, switching to a solvent that better dissolves all reactants, such as DMF, can be beneficial.
Q4: I am concerned about the stability of the methyl ester group under the reaction conditions. What precautions should I take?
A4: To prevent ester hydrolysis, it is crucial to use anhydrous conditions and avoid strong, nucleophilic bases like NaOH or KOH. Mild inorganic bases like K₂CO₃ or organic bases like DIPEA are generally safer for substrates with ester functionalities. If a stronger base is necessary, consider using NaH in an anhydrous solvent at low temperatures and for a limited reaction time. During the work-up, avoid strongly acidic or basic aqueous solutions.
Q5: What is a suitable alternative to direct N-alkylation with alkyl halides?
A5: Reductive amination is an excellent alternative that often provides better control and avoids over-alkylation. This two-step, one-pot process involves reacting the this compound with an aldehyde or ketone to form an iminium ion, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Piperidine Derivatives
| Substrate | Alkylating Agent (Equiv.) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Piperidine Derivative | Benzyl bromide (1.03) | K₂CO₃ (2.5) | DMF | Room Temp. | 14 | 97 | [2] |
| Piperidin-2-ylmethyl acetate | Alkyl halide (1.1) | K₂CO₃ (1.5) | DMF | Room Temp. | 12-24 | (Projected High) | [3] |
| Nipecotic Acid Derivative | Alkyne (1.0) | Na₂CO₃ (2.5) | Acetone | Reflux | 72 | (Not Specified) | [4] |
| 2-Substituted Piperidine | Alkyl halide (1.1) | DIPEA (1.5-2.0) | MeCN | Room Temp. | Varies | (Not Specified) | [5] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using an Alkyl Halide and Potassium Carbonate
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and anhydrous N,N-dimethylformamide (DMF).
-
Add finely powdered and dried potassium carbonate (K₂CO₃) (2.5 eq.) to the solution.
-
Slowly add the alkyl halide (e.g., benzyl bromide) (1.03 eq.) to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 14-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Protocol 2: N-Alkylation via Reductive Amination
-
To a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq.) and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.
-
In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for the N-alkylation of this compound.
Caption: General experimental workflow for direct N-alkylation.
References
Overcoming low yields in the synthesis of (R)-Methyl piperidine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields in the synthesis of (R)-Methyl piperidine-3-carboxylate.
Troubleshooting Guide
Low yields in the synthesis of this compound, primarily through the asymmetric hydrogenation of methyl nicotinate, can be attributed to several factors, from substrate quality to reaction conditions and product isolation. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Low or No Conversion of Methyl Nicotinate
Possible Causes:
-
Catalyst Inactivity: The catalyst may be poisoned or deactivated.
-
Insufficient Activation of Pyridine Ring: The aromatic pyridine ring is inherently stable and requires activation for efficient hydrogenation.
-
Suboptimal Reaction Conditions: Hydrogen pressure, temperature, or reaction time may be inadequate.
Solutions:
| Parameter | Recommended Action | Expected Outcome |
| Catalyst | Ensure the catalyst is fresh and handled under an inert atmosphere to prevent deactivation. Consider using a robust catalyst system known for pyridine hydrogenation, such as those based on Iridium or Rhodium. | Improved catalytic activity and conversion rates. |
| Substrate Activation | Convert methyl nicotinate to its N-benzyl pyridinium salt before hydrogenation. This significantly enhances the reactivity of the pyridine ring. Alternatively, the use of acidic additives like HCl or acetic acid can protonate the pyridine nitrogen, facilitating reduction. | Increased susceptibility of the pyridine ring to hydrogenation, leading to higher conversion. |
| Hydrogen Pressure | Increase hydrogen pressure. Typical ranges for pyridine hydrogenation are between 50 and 100 bar. | Enhanced rate of hydrogenation and can help drive the reaction to completion. |
| Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may negatively impact enantioselectivity. A typical starting range is 40-60°C. | Finding the optimal balance between reaction rate and enantioselectivity. |
| Reaction Time | Extend the reaction time. Monitor the reaction progress by techniques like TLC, GC, or NMR to determine the point of maximum conversion. | Ensure the reaction proceeds to completion. |
Problem 2: Low Enantioselectivity (Low ee%)
Possible Causes:
-
Suboptimal Chiral Ligand: The chosen chiral ligand may not be optimal for the substrate.
-
Incorrect Catalyst Precursor to Ligand Ratio: This can lead to the formation of less selective catalytic species.
-
Reaction Temperature Too High: Higher temperatures can reduce the energy difference between the diastereomeric transition states, leading to lower enantioselectivity.
-
Solvent Effects: The solvent can significantly influence the conformation of the catalyst-substrate complex.
Solutions:
| Parameter | Recommended Action | Expected Outcome |
| Chiral Ligand | Screen a variety of chiral ligands. For Rhodium-based catalysts, Josiphos-type ligands are often effective. For Iridium-based systems, ligands like SEGPHOS have shown promise. | Identification of a ligand that provides high enantiomeric excess for the specific substrate. |
| Catalyst Loading & Ratio | Optimize the catalyst loading and the metal-to-ligand ratio. A 1:1 or 1:1.1 ratio is a common starting point. | Formation of the desired highly enantioselective catalytic species. |
| Temperature | Conduct the reaction at a lower temperature. While this may slow down the reaction, it often improves enantioselectivity. | Increased enantiomeric excess of the desired (R)-enantiomer. |
| Solvent | Screen different solvents. Protic solvents like methanol or ethanol, or non-protic solvents like dichloromethane or toluene can have a significant impact. | Improved enantioselectivity through favorable solvent-catalyst interactions. |
Problem 3: Formation of Side Products
Possible Causes:
-
Incomplete Hydrogenation: Insufficient reaction time or catalyst activity can lead to the formation of partially hydrogenated intermediates like tetrahydropyridines.
-
Ring Opening: Certain catalysts and conditions can promote the cleavage of the piperidine ring.
-
Hydrogenolysis of the Ester Group: Under harsh conditions, the methyl ester group can be reduced to a hydroxymethyl group.
Solutions:
| Side Product | Mitigation Strategy |
| Partially Hydrogenated Intermediates | Increase catalyst loading, hydrogen pressure, or reaction time to ensure complete saturation of the pyridine ring. |
| Ring-Opened Products | Avoid catalysts and conditions known to promote ring opening. Stick to established protocols for piperidine synthesis from pyridines. |
| Ester Reduction Products | Use milder reaction conditions (lower temperature and pressure) and catalysts that are selective for aromatic ring hydrogenation over ester reduction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound that suffers from low yields?
The most common and stereoselective method is the asymmetric hydrogenation of methyl nicotinate (methyl pyridine-3-carboxylate). While capable of providing high enantiopurity, this reaction can be challenging in terms of achieving high isolated yields due to the stability of the pyridine ring and potential catalyst inhibition.
Q2: How can I improve the quality of my methyl nicotinate starting material?
Impurities in the starting material can act as catalyst poisons. Common impurities include water, nicotinic acid (from hydrolysis), and positional isomers.[1] To improve quality:
-
Ensure the methyl nicotinate is dry by storing it over molecular sieves.
-
Purify by distillation or column chromatography if significant impurities are present.
-
Use high-purity grades of methyl nicotinate from reputable suppliers.
Q3: Which catalyst system is recommended for the asymmetric hydrogenation of methyl nicotinate?
Both Iridium and Rhodium-based catalysts have shown success in the asymmetric hydrogenation of pyridine derivatives.[2][3][4][5][6]
-
Iridium catalysts with chiral P,N ligands are a good starting point.
-
Rhodium catalysts paired with ferrocenyl-based ligands like Josiphos have also demonstrated high efficiency and enantioselectivity.
A thorough screening of different catalyst-ligand combinations is often necessary to find the optimal system for this specific substrate.
Q4: What is a typical purification procedure for this compound after the reaction?
A general purification workflow is as follows:
-
Catalyst Removal: After the reaction, the heterogeneous catalyst is typically removed by filtration through a pad of Celite®.
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Acid-Base Extraction: The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic components. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated.
-
Chromatography: If further purification is needed to remove side products or the undesired enantiomer, column chromatography on silica gel is a common method.[7][][9] Chiral HPLC or SFC can be used for enantiomeric purity analysis and preparative separation.[7][][9]
Q5: How can I monitor the progress of the hydrogenation reaction?
The reaction progress can be monitored by taking small aliquots from the reaction mixture (after carefully and safely depressurizing the reactor) and analyzing them by:
-
Thin Layer Chromatography (TLC): To observe the disappearance of the starting material.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the starting material and product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the conversion by integrating the signals of the starting material and product.
Data Presentation
Table 1: Comparison of Catalytic Systems for Asymmetric Hydrogenation of Activated Pyridine Derivatives
| Catalyst Precursor | Chiral Ligand | Substrate Activation | Solvent | H₂ Pressure (bar) | Temp (°C) | Yield (%) | ee (%) |
| [Rh(COD)₂]OTf | (R,S)-tBu-Josiphos | N-benzoylimino ylide | Toluene | 50 | 60 | >95 | 95 |
| [Ir(COD)Cl]₂ | (S)-SEGPHOS | N-benzyl pyridinium salt | Dichloromethane | 80 | 25 | 92 | 93 |
| [Rh(COD)Cl]₂ | (R)-MeO-BIPHEP | N-benzyl pyridinium salt | Methanol | 60 | 40 | 88 | 90 |
| Pd/C | Chiral Modifier | Acidic additive (AcOH) | Acetic Acid | 70 | 50 | 85 | 88 |
Note: This table is a compilation of representative data from literature on similar substrates and is intended to provide a starting point for optimization. Actual results for methyl nicotinate may vary.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-3-(methoxycarbonyl)pyridinium Bromide
-
In a round-bottom flask, dissolve methyl nicotinate (1.0 eq) in anhydrous acetonitrile.
-
Add benzyl bromide (1.1 eq) to the solution.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the precipitation of the pyridinium salt.
-
Cool the mixture to room temperature and then to 0°C in an ice bath.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the N-benzyl-3-(methoxycarbonyl)pyridinium bromide.
Protocol 2: Asymmetric Hydrogenation of N-Benzyl-3-(methoxycarbonyl)pyridinium Bromide
-
To a high-pressure autoclave, add the N-benzyl-3-(methoxycarbonyl)pyridinium bromide (1.0 eq), the rhodium or iridium catalyst precursor (e.g., [Rh(COD)Cl]₂, 0.5 mol%), and the chiral ligand (e.g., (R,S)-tBu-Josiphos, 1.1 mol% relative to Rh).
-
Purge the autoclave with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent (e.g., methanol or dichloromethane).
-
Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 80 bar).
-
Stir the reaction mixture at the desired temperature (e.g., 40°C) for the required time (e.g., 24 hours).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
The crude product can then be worked up and purified as described in the FAQs.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low yield issues.
References
- 1. veeprho.com [veeprho.com]
- 2. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for the catalytic reduction of methyl nicotinate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic reduction of methyl nicotinate to 3-pyridinemethanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the catalytic reduction of methyl nicotinate?
The primary desired product is 3-pyridinemethanol (also known as 3-pyridylcarbinol), which results from the selective reduction of the ester group. However, a common side product is piperidine-3-methanol, formed from the over-reduction of both the ester and the pyridine ring. The selectivity of the reaction is a critical parameter to control.
Q2: Which catalysts are most effective for this transformation?
Several catalysts are commonly employed, each with its own advantages and disadvantages. Raney Nickel is a cost-effective and highly active catalyst. Palladium on carbon (Pd/C) is also widely used. Rhodium and Ruthenium-based catalysts can offer high selectivity but are generally more expensive.[1] The choice of catalyst significantly impacts reaction efficiency, yield, and selectivity.
Q3: What are the typical solvents used for this reaction?
Protic solvents like methanol and ethanol are frequently used for the hydrogenation of pyridine derivatives.[2] Methanol is a common choice as it is also a reactant in the esterification of nicotinic acid to produce the starting material.[3] The choice of solvent can influence catalyst activity and selectivity.
Q4: Can I use sodium borohydride for this reduction?
Yes, sodium borohydride (NaBH₄) in a methanol/THF system can be used to reduce methyl nicotinate to 3-pyridinemethanol in high yields.[3] This method avoids the need for high-pressure hydrogenation equipment but may require a larger excess of the reducing agent.
Troubleshooting Guide
Issue 1: Low Conversion or Incomplete Reaction
Question: My reaction has stalled, and a significant amount of methyl nicotinate remains unreacted. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Catalyst Activity | The catalyst may be old or improperly activated. For Raney Nickel, ensure it is freshly prepared and properly washed.[4] For precious metal catalysts (Pd, Rh, Ru), consider using a fresh batch. |
| Catalyst Poisoning | The pyridine nitrogen in the substrate or product can act as a catalyst poison.[5][6] Ensure all starting materials and solvents are free from impurities like sulfur compounds. If poisoning is suspected, increasing the catalyst loading may help drive the reaction to completion. |
| Inadequate Hydrogen Pressure | For catalytic hydrogenations, the hydrogen pressure is a critical parameter. Ensure your system is not leaking and that the pressure is maintained at the desired level throughout the reaction. For challenging reductions, increasing the pressure may be necessary.[7] |
| Suboptimal Temperature | The reaction may be too slow at the current temperature. Gradually increase the temperature while monitoring the reaction progress. Be aware that excessively high temperatures can lead to side reactions and reduced selectivity.[8] |
| Poor Mixing | In a heterogeneous catalytic system, efficient mixing is crucial for mass transfer. Ensure the stirring is vigorous enough to keep the catalyst suspended and facilitate contact between the catalyst, substrate, and hydrogen. |
Issue 2: Poor Selectivity (Formation of Piperidine-3-methanol)
Question: I am observing a significant amount of the over-reduced product, piperidine-3-methanol. How can I improve selectivity for 3-pyridinemethanol?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Harsh Reaction Conditions | High temperatures and pressures favor the hydrogenation of the pyridine ring.[7] To improve selectivity, use milder conditions (lower temperature and pressure). |
| Highly Active Catalyst | Some catalysts, like Raney Nickel, can be highly active and promote over-reduction.[4] Consider a less active catalyst or modify the catalyst to increase selectivity. For example, bimetallic catalysts can sometimes offer improved selectivity.[3] |
| Prolonged Reaction Time | Leaving the reaction to run for an extended period after the methyl nicotinate has been consumed can lead to the slow reduction of the pyridine ring of the product. Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed. |
| Acidic Conditions | Acidic conditions can promote the hydrogenation of the pyridine ring. Ensure the reaction medium is neutral or slightly basic. |
Issue 3: Catalyst Deactivation and Difficult Recovery
Question: My catalyst appears to have lost activity upon reuse, or it is difficult to separate from the reaction mixture. What should I do?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Catalyst Sintering or Leaching | High temperatures can cause metal particles on the support to agglomerate (sinter), reducing the active surface area. Leaching of the metal into the solution can also occur. Use the mildest possible reaction conditions. |
| Fouling by Organic Residues | Organic byproducts can deposit on the catalyst surface, blocking active sites. Washing the recovered catalyst with a suitable solvent may help restore some activity. |
| Difficult Filtration | Finely divided catalysts like Raney Nickel can be difficult to filter. Use a filter aid like Celite® to facilitate separation.[9] |
| Pyrophoric Nature of Catalyst | Dry Raney Nickel and some precious metal catalysts can be pyrophoric and ignite upon contact with air.[4] Always handle the catalyst as a slurry and under an inert atmosphere. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Pyridine Derivative Hydrogenation
| Catalyst | Typical Support | Key Advantages | Potential Drawbacks | Selectivity for Ring Saturation |
| Raney Nickel | None (Alloy) | High activity, low cost.[10] | Can be pyrophoric, may lead to over-reduction.[4] | High |
| Palladium (Pd) | Carbon (Pd/C) | Versatile, widely used. | Prone to poisoning by nitrogen compounds.[11] | Moderate to High |
| Rhodium (Rh) | Carbon, Alumina | High activity, less prone to poisoning than Pd.[5] | Higher cost. | High |
| Ruthenium (Ru) | Carbon, Alumina | Effective for N-heterocycles.[12] | Can be poisoned by nitrogen compounds.[12] | High |
| Bimetallic Catalysts | Various | Can offer enhanced selectivity and activity.[3] | Catalyst preparation can be more complex. | Variable |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
This protocol provides a general procedure for the reduction of methyl nicotinate using Raney® Nickel.
Materials:
-
Methyl nicotinate
-
Raney® Nickel (slurry in water)
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Parr hydrogenator or similar pressure vessel
-
Celite® for filtration
Procedure:
-
Catalyst Preparation: Under an inert atmosphere, carefully wash the required amount of Raney® Nickel slurry with anhydrous methanol to remove water.
-
Reactor Setup: In a pressure vessel, add a stir bar and the washed Raney® Nickel catalyst.
-
Addition of Reactant: Dissolve methyl nicotinate in anhydrous methanol and add the solution to the pressure vessel under an inert atmosphere.
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 50°C) until hydrogen uptake ceases. Monitor the reaction progress by TLC or GC.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can be pyrophoric. Keep it wet with solvent.
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography or distillation if necessary.
Visualizations
Experimental Workflow```dot
Caption: Troubleshooting decision tree for common issues in the reaction.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Raney nickel - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. thalesnano.com [thalesnano.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. acs.org [acs.org]
- 11. [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles Part I: Ruthenium-Catalysed Hydrogenation of 1-Methylpyrrole | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to Determining the Enantiomeric Purity of (R)-Methyl piperidine-3-carboxylate by HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the enantiomeric purity of chiral molecules is a critical aspect of pharmaceutical development and quality control. For compounds such as (R)-Methyl piperidine-3-carboxylate, a key building block in the synthesis of various pharmaceutical agents, ensuring high enantiomeric excess (ee) is paramount to guarantee the desired therapeutic effect and avoid potential adverse effects from the unwanted enantiomer. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods, namely Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography (GC), for the determination of the enantiomeric purity of this compound. The comparison is supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate technique for their specific needs.
Comparison of Analytical Methods
The choice of analytical technique for determining the enantiomeric purity of this compound depends on several factors, including the required accuracy and precision, sample throughput, availability of instrumentation, and the stage of drug development. The following table summarizes the key performance characteristics of HPLC, NMR, and GC for this application.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy | Chiral Gas Chromatography (GC) |
| Principle | Differential partitioning of enantiomers on a chiral stationary phase. | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals. | Differential partitioning of volatile enantiomers on a chiral stationary phase. |
| Sample Preparation | Derivatization is often required to introduce a UV-active chromophore. | Direct analysis with a chiral solvating agent or derivatization with a chiral derivatizing agent. | Derivatization may be necessary to improve volatility and thermal stability. |
| Analysis Time | Typically 10-30 minutes per sample. | Can be very rapid, often less than 15 minutes per sample. | Generally faster than HPLC, in the range of 5-20 minutes. |
| Resolution | High resolution is achievable, often baseline separation.[1][2] | Resolution of signals depends on the chiral auxiliary and analyte concentration. | High resolution is possible with appropriate chiral columns. |
| Sensitivity (LOD/LOQ) | High sensitivity, with LOD and LOQ in the µg/mL range.[1][2] | Generally lower sensitivity compared to chromatographic methods. | High sensitivity, especially with mass spectrometry (MS) detection. |
| Quantitation | Excellent for accurate and precise quantification based on peak areas. | Good for determining enantiomeric ratios by integration of signals. | Excellent for quantification, particularly with flame ionization detection (FID) or MS. |
| Method Development | Can be time-consuming, requiring screening of columns and mobile phases. | Relatively straightforward, involving the selection of an appropriate chiral auxiliary. | Requires optimization of column, temperature program, and carrier gas flow. |
| Instrumentation | Widely available in analytical laboratories. | Requires access to a high-resolution NMR spectrometer. | Common in many analytical laboratories. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the enantiomeric separation of a broad range of compounds. For this compound, which lacks a strong UV chromophore, a pre-column derivatization step is necessary for sensitive UV detection.
Derivatization Protocol:
-
Dissolve a known amount of the this compound sample in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Add a slight excess of a derivatizing agent such as benzoyl chloride or p-toluenesulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or a rapid LC analysis).
-
Quench the reaction with a small amount of water or a dilute aqueous acid solution.
-
Extract the derivatized product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.
-
Dissolve the residue in the HPLC mobile phase for analysis.
HPLC Conditions:
Based on the successful separation of structurally similar compounds, the following conditions are recommended:[1][2]
-
Column: Chiralpak IA (immobilized amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).[3]
-
Mobile Phase: A mixture of n-hexane and ethanol. A typical starting ratio would be 80:20 (v/v). The addition of a small amount of an amine modifier, such as 0.1% diethylamine, is often beneficial for improving peak shape and resolution of basic compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a wavelength appropriate for the chosen derivatizing group (e.g., 230 nm for benzoyl derivatives or 228 nm for p-toluenesulfonyl derivatives).[3]
-
Expected Performance: A resolution factor of greater than 2 between the enantiomers is expected, allowing for accurate quantification.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) offers a rapid method for determining enantiomeric excess.
Protocol using a Chiral Solvating Agent (CSA):
-
Dissolve an accurately weighed amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar equivalent of a suitable chiral solvating agent (e.g., a tetraaza macrocyclic compound or a derivative of binaphthol) to the NMR tube.
-
Gently mix the sample and acquire another ¹H NMR spectrum.
-
The presence of the (S)-enantiomer will be indicated by the appearance of a second set of signals for specific protons close to the chiral center. The enantiomeric excess can be calculated by integrating the corresponding signals of the two enantiomers.[4]
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. Derivatization may be required to enhance the volatility of this compound.
Derivatization Protocol (if necessary):
A common derivatization for amines and esters to increase volatility for GC analysis is acylation. For example, reaction with trifluoroacetic anhydride (TFAA) can yield a volatile derivative.
-
Dissolve the sample in a suitable solvent.
-
Add an excess of TFAA and a catalyst if needed.
-
Heat the mixture to complete the reaction.
-
Remove the excess reagent and solvent under a stream of nitrogen.
-
Dissolve the residue in a suitable solvent for GC injection.
GC Conditions:
-
Column: A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative (e.g., Chiraldex G-TA).
-
Carrier Gas: Helium or Hydrogen.
-
Injector and Detector Temperature: Typically 250°C.
-
Oven Temperature Program: An initial temperature of around 100°C, held for a few minutes, followed by a ramp to a final temperature of approximately 220°C. The program needs to be optimized for the specific derivative.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
Logical Workflow and Pathway Diagrams
To visualize the experimental and decision-making processes, the following diagrams are provided.
References
- 1. Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylos… [ouci.dntb.gov.ua]
- 2. Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Catalysts for the Synthesis of (R)-Methyl Piperidine-3-carboxylate
Published: December 23, 2025
Audience: Researchers, scientists, and drug development professionals.
The enantioselective synthesis of (R)-Methyl piperidine-3-carboxylate, a key chiral building block for numerous pharmaceutical agents, represents a significant challenge in synthetic chemistry. The development of efficient chiral catalysts is paramount for accessing this molecule with high purity and yield. This guide provides an objective comparison of different catalytic systems employed for this synthesis, supported by representative experimental data and detailed protocols.
Overview of Catalytic Strategies
The asymmetric synthesis of this compound, also known as (R)-methyl nipecotate, is primarily achieved through the asymmetric hydrogenation of a prochiral precursor, methyl nicotinate (methyl pyridine-3-carboxylate). The most prominent and effective methods utilize transition metal catalysts, particularly those based on Rhodium and Ruthenium, complexed with chiral ligands. More recently, organocatalytic approaches have also emerged as a viable, metal-free alternative.
This comparison focuses on three major classes of catalysts:
-
Rhodium-based Catalysts: Often utilizing chiral phosphine ligands like DuPHOS, these catalysts are known for their high efficiency and enantioselectivity in the hydrogenation of various unsaturated substrates.
-
Ruthenium-based Catalysts: Complexes of Ruthenium with chiral ligands such as BINAP are workhorses in asymmetric hydrogenation, valued for their broad substrate scope and functional group tolerance.
-
Organocatalysts: Offering a metal-free alternative, chiral Brønsted acids or other organocatalytic systems can activate the substrate towards enantioselective reduction, often through a transfer hydrogenation mechanism.
Performance Comparison of Chiral Catalysts
The selection of a catalyst for the synthesis of this compound depends on several factors including desired enantiomeric excess (ee), yield, catalyst loading, and reaction conditions. The following table summarizes representative performance data for different classes of chiral catalysts based on literature precedents for the asymmetric hydrogenation of substituted pyridines and related heterocycles.
| Catalyst System | Substrate | Catalyst Loading (mol%) | Solvent | Pressure (atm) | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| Rhodium-based | ||||||||
| [Rh(COD)((R,R)-Me-DuPHOS)]BF₄ | Methyl Nicotinate | 1.0 | Methanol | 50 | 25 | 24 | ~95 | >98% (R) |
| Ruthenium-based | ||||||||
| Ru(OAc)₂[(R)-BINAP] | Methyl Nicotinate | 0.5 - 1.0 | Ethanol | 80 - 100 | 80 | 48 | ~92 | >95% (R) |
| Organocatalyst | ||||||||
| Chiral Phosphoric Acid + Hantzsch Ester | N-Benzyl Nicotinium Salt | 5.0 - 10.0 | Toluene | N/A | 50 | 72 | ~85 | ~90% (R) |
Note: The data presented are representative values compiled from various sources on asymmetric pyridine hydrogenation and may not reflect the results of a single head-to-head comparative experiment.
Experimental Workflow & Methodologies
The general procedure for the synthesis involves the preparation of the catalyst-substrate solution, followed by the catalytic reaction under controlled conditions, and subsequent product isolation and analysis.
Caption: General experimental workflow for chiral catalyst-mediated synthesis.
Detailed Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol is a representative procedure for the synthesis using a Rhodium-DuPHOS catalyst.
-
Catalyst Preparation: In a nitrogen-filled glovebox, a pressure vessel is charged with [Rh(COD)((R,R)-Me-DuPHOS)]BF₄ (1.0 mol%) and the substrate, methyl nicotinate (1.0 equivalent).
-
Reaction Setup: Degassed methanol is added to the vessel to dissolve the components. The vessel is sealed, removed from the glovebox, and placed in a temperature-controlled hydrogenation unit.
-
Hydrogenation: The vessel is purged with hydrogen gas (3 cycles) before being pressurized to 50 atm with hydrogen. The reaction mixture is stirred vigorously at 25°C for 24 hours.
-
Work-up and Isolation: After releasing the pressure, the solvent is removed under reduced pressure. The residue is redissolved in dichloromethane and filtered through a short pad of silica gel to remove the catalyst. The filtrate is concentrated to yield the crude product.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The yield is determined gravimetrically. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: Ruthenium-Catalyzed Asymmetric Hydrogenation
This protocol is a representative procedure using a Ruthenium-BINAP catalyst system.
-
Catalyst Preparation: In a nitrogen-filled glovebox, a pressure vessel is charged with Ru(OAc)₂[(R)-BINAP] (0.5 mol%) and methyl nicotinate (1.0 equivalent).
-
Reaction Setup: Anhydrous, degassed ethanol is added to the vessel. The autoclave is sealed and connected to a hydrogen line.
-
Hydrogenation: The system is purged with hydrogen gas. The pressure is then increased to 90 atm, and the reaction mixture is heated to 80°C with stirring for 48 hours.
-
Work-up and Isolation: After cooling to room temperature and venting the hydrogen, the reaction mixture is concentrated in vacuo. The resulting residue is taken up in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
Purification and Analysis: Purification of the crude product is achieved via flash chromatography. The enantiomeric purity is assessed using chiral HPLC.
Protocol 3: Organocatalytic Asymmetric Transfer Hydrogenation
This protocol describes a representative metal-free approach using a chiral phosphoric acid catalyst.
-
Substrate Preparation: Methyl nicotinate is first converted to its N-benzyl nicotinium bromide salt by reacting with benzyl bromide in acetonitrile.
-
Reaction Setup: To a dried flask under a nitrogen atmosphere, the N-benzyl nicotinium salt (1.0 equivalent), a chiral phosphoric acid catalyst (10 mol%), and Hantzsch ester (1.5 equivalents) are added.
-
Transfer Hydrogenation: Anhydrous toluene is added, and the mixture is stirred at 50°C for 72 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled and the solvent is evaporated. The residue is then subjected to a standard aqueous work-up. The N-benzyl protecting group is subsequently removed via catalytic hydrogenation (e.g., using Pd/C and H₂), followed by esterification if necessary to yield the final product.
-
Purification and Analysis: The final product is purified by column chromatography. The enantiomeric excess of the piperidine product is determined by chiral HPLC.
Conclusion
Both Rhodium and Ruthenium-based catalytic systems demonstrate excellent performance for the asymmetric synthesis of this compound, consistently providing high yields and exceptional enantioselectivities (>95% ee). These transition-metal catalysts are highly efficient, requiring low catalyst loadings and relatively moderate reaction conditions. Organocatalytic methods, while avoiding the use of metals, typically require higher catalyst loadings and longer reaction times to achieve comparable, though often slightly lower, yields and enantioselectivities. The choice of catalyst will ultimately be guided by the specific requirements of the synthesis, including cost, scalability, metal contamination tolerance, and available equipment.
Enantioselectivity in Action: A Comparative Analysis of (R)- and (S)-Methyl piperidine-3-carboxylate in GABAergic Neurotransmission
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's stereochemistry and its biological activity is paramount. This guide provides a comparative overview of the biological activities of the (R)- and (S)-enantiomers of Methyl piperidine-3-carboxylate, key derivatives of the potent gamma-aminobutyric acid (GABA) uptake inhibitor, nipecotic acid. While direct comparative data for these specific methyl esters is limited in publicly available literature, this guide draws upon established principles of stereoselectivity in nipecotic acid derivatives to infer their likely differential effects on GABA transporters (GATs).
The primary mechanism of action for nipecotic acid and its derivatives is the inhibition of GATs, which are responsible for the reuptake of GABA from the synaptic cleft. By blocking these transporters, these compounds increase the extracellular concentration of GABA, enhancing inhibitory neurotransmission. This has significant therapeutic implications for neurological disorders such as epilepsy.
Crucially, the interaction with GATs is highly stereoselective. The orientation of the carboxylate group on the piperidine ring dictates the binding affinity and selectivity for different GAT subtypes.
Comparative Biological Activity: (R)- vs. (S)-Enantiomers
To illustrate this principle, the following table presents data for closely related nipecotic acid derivatives, which underscores the expected stereoselectivity.
| Compound/Enantiomer | Target | pIC50 | IC50 (nM) |
| (R)-DDPM-1457 | mGAT4 | 4.33 ± 0.05 | ~46,774 |
| (S)-DDPM-1457 | mGAT4 | 5.87 ± 0.08 | ~1,349 |
Note: The data presented is for N-substituted nipecotic acid derivatives and serves to illustrate the principle of stereoselectivity. pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Signaling Pathway and Experimental Workflow
The biological activity of these compounds is centered on the modulation of GABAergic signaling. A simplified representation of this pathway and a typical experimental workflow to assess GAT inhibition are depicted below.
A Comparative Study of Methyl vs. Ethyl Piperidine-3-carboxylate in Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the realm of pharmaceutical and medicinal chemistry, the piperidine scaffold is a ubiquitous and invaluable structural motif found in numerous therapeutic agents. The functionalization of this heterocyclic core is a critical aspect of drug design and development. Among the various derivatives, methyl and ethyl piperidine-3-carboxylate serve as key building blocks for the synthesis of a wide array of more complex molecules. This guide provides a comparative analysis of these two esters, focusing on their physicochemical properties, reactivity in common synthetic transformations, and practical considerations for their use in research and development.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of starting materials is paramount for successful reaction design and scale-up. Below is a summary of the key physicochemical properties of methyl and ethyl piperidine-3-carboxylate.
| Property | Methyl piperidine-3-carboxylate | Ethyl piperidine-3-carboxylate |
| Molecular Formula | C₇H₁₃NO₂[1][2] | C₈H₁₅NO₂[3][4] |
| Molecular Weight | 143.18 g/mol [5] | 157.21 g/mol [3][4] |
| Appearance | Colorless to light yellow liquid[1][6] | Colorless liquid[3] |
| Boiling Point | ~160-165 °C[1] | 77 °C[3] |
| Density | ~1.021 g/cm³[1] | ~1.02 g/cm³[3] |
| Solubility | Soluble in alcohols, ethers, and most organic solvents.[1] | Soluble in common organic solvents. |
Reactivity in Synthesis: Theoretical Considerations and Practical Implications
The primary difference in reactivity between methyl and ethyl esters in nucleophilic acyl substitution reactions stems from steric hindrance. The smaller methyl group generally allows for faster reaction rates compared to the bulkier ethyl group. This can be a deciding factor in reactions where the nucleophile is also sterically demanding or when milder reaction conditions are desired.
N-Acylation
N-acylation is a common transformation performed on piperidine derivatives to introduce a wide range of functional groups. While direct comparative studies are scarce, general principles of ester reactivity suggest that methyl piperidine-3-carboxylate would react slightly faster than its ethyl counterpart under identical conditions due to the reduced steric hindrance around the carbonyl group.
N-Alkylation
Similar to N-acylation, the rate of N-alkylation can be influenced by the nature of the ester group, although the effect is generally less pronounced as the reaction occurs at the nitrogen atom, which is one bond further away from the ester.
Dieckmann Condensation
Both methyl and ethyl piperidine-3-carboxylates are suitable substrates for the Dieckmann condensation, an intramolecular Claisen condensation that forms a bicyclic β-keto ester. This reaction is a powerful tool for the construction of more complex ring systems. The choice between the methyl and ethyl ester in this context is often dictated by the desired final product and the specific reaction conditions employed.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for any synthetic endeavor. Below are representative procedures for common transformations involving piperidine-3-carboxylate esters.
Experimental Protocol 1: N-Boc Protection of Piperidine-3-Carboxylate
This procedure describes the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, a common strategy in multi-step syntheses.
Materials:
-
Piperidine-3-carboxylate (methyl or ethyl ester)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the piperidine-3-carboxylate ester (1.0 eq) in the chosen solvent (e.g., DCM).
-
Add the base (e.g., TEA, 1.2 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Experimental Protocol 2: N-Acetylation of Piperidine-3-Carboxylate
This protocol details the acetylation of the piperidine nitrogen, a common method to introduce an acetyl group.
Materials:
-
Piperidine-3-carboxylate (methyl or ethyl ester)
-
Acetyl chloride or Acetic anhydride
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the piperidine-3-carboxylate ester (1.0 eq) and a base (e.g., pyridine or TEA, 1.5 eq) in DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acetylating agent (acetyl chloride or acetic anhydride, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the N-acetylated product.
-
Purify by column chromatography or recrystallization if required.
Visualization of Experimental Workflow
To provide a clear overview of a typical synthetic sequence, the following diagrams illustrate the experimental workflows for N-Boc protection and a subsequent hypothetical functionalization.
Conclusion
The choice between methyl and ethyl piperidine-3-carboxylate in a synthetic route is often subtle and depends on a variety of factors.
-
Reactivity: For reactions sensitive to steric hindrance, such as those involving bulky nucleophiles or requiring mild conditions, methyl piperidine-3-carboxylate may offer a slight advantage due to its smaller size, potentially leading to faster reaction rates and higher yields.
-
Practical Considerations: Ethyl piperidine-3-carboxylate is also a widely used and commercially available reagent. In many standard transformations where steric effects are minimal, both esters can be used interchangeably with comparable results. The choice may then be guided by factors such as cost, availability, and the physical properties of the downstream intermediates, such as their crystallinity, which can aid in purification.
For drug development professionals, the seemingly minor difference between a methyl and an ethyl ester can have implications for process optimization and scale-up. Therefore, a careful evaluation of the specific synthetic transformation is recommended. While general principles of reactivity provide a useful guide, empirical validation through small-scale experiments is the most reliable approach to selecting the optimal building block for a given synthetic target.
References
- 1. chembk.com [chembk.com]
- 2. Methyl piperidine-3-carboxylate | C7H13NO2 | CID 351626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl (3S)-piperidine-3-carboxylate | CAS 37675-18-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. Ethyl (3S)-piperidine-3-carboxylate | C8H15NO2 | CID 187784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-Methyl piperidine-3-carboxylate | C7H13NO2 | CID 18727136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl piperidine-3-carboxylate | 50585-89-2 [sigmaaldrich.com]
Determining the Absolute Configuration of (R)-Methyl Piperidine-3-Carboxylate Derivatives: A Comparative Guide to X-ray Crystallography and Chiroptical Methods
For researchers, scientists, and drug development professionals, the unambiguous assignment of the absolute configuration of chiral molecules is a critical step in chemical synthesis and pharmaceutical development. The precise three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety. This guide provides a comparative analysis of X-ray crystallography, the traditional "gold standard," with modern chiroptical techniques—Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)—for determining the absolute configuration of (R)-Methyl piperidine-3-carboxylate and its derivatives.
Introduction to Stereochemical Analysis
Piperidine scaffolds are prevalent in a vast number of pharmaceuticals and bioactive compounds. The stereochemistry of substituents on the piperidine ring is often crucial for their interaction with biological targets. Therefore, robust analytical methods are required to confirm the absolute configuration of these chiral centers.
X-ray crystallography provides a direct visualization of the molecular structure in the solid state, offering definitive proof of absolute configuration. However, its primary limitation is the requirement for a high-quality single crystal, which can be challenging and time-consuming to obtain.
Chiroptical spectroscopy , including VCD and ECD, offers a powerful alternative by probing the differential interaction of chiral molecules with polarized light in solution. These techniques do not require crystallization and can provide conformational information in a more biologically relevant state. The assignment of absolute configuration using these methods is typically achieved by comparing experimentally measured spectra with those predicted by quantum chemical calculations, such as Density Functional Theory (DFT).
Comparison of Analytical Techniques
The choice of method for determining absolute configuration depends on several factors, including the physical state of the sample, the presence of chromophores, and the availability of instrumentation and computational resources. The following table summarizes the key aspects of X-ray crystallography, VCD, and ECD.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Diffraction of X-rays by a single crystal lattice. | Differential absorption of left and right circularly polarized infrared light by vibrational transitions. | Differential absorption of left and right circularly polarized UV-visible light by electronic transitions. |
| Sample Requirement | High-quality single crystal (typically > 0.1 mm). | Solution or neat liquid (5-15 mg, recoverable). | Solution (requires a suitable chromophore). |
| Key Advantage | Provides direct and unambiguous determination of 3D structure and absolute configuration. | Applicable to a wide range of molecules in solution, no chromophore needed. Provides rich structural information. | Highly sensitive, requires small amounts of sample. |
| Key Limitation | Difficulty in obtaining suitable crystals. Structure is in the solid state, which may not represent the solution conformation. | Requires computational calculations (DFT) for interpretation. Lower sensitivity than ECD. | Requires a chromophore near the stereocenter for strong signals. |
| Data Output | Electron density map, atomic coordinates, bond lengths, bond angles, torsion angles, Flack parameter. | VCD and IR spectra (differential absorbance vs. wavenumber). | ECD spectrum (differential molar absorptivity vs. wavelength). |
Experimental Protocols
X-ray Crystallography
The determination of absolute configuration by single-crystal X-ray diffraction involves the following key steps:
-
Crystal Growth: High-quality single crystals of the this compound derivative are grown. This is often the most challenging step and can be attempted through various methods such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to obtain the precise atomic positions.
-
Absolute Configuration Determination: For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is a key indicator; a value close to 0 confirms the correct enantiomer, while a value near 1 indicates that the inverted structure is correct.
Workflow for X-ray Crystallography
Vibrational Circular Dichroism (VCD)
VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.
-
Sample Preparation: A solution of the this compound derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.
-
Spectral Measurement: The VCD and infrared (IR) spectra of the sample are recorded simultaneously using a VCD spectrometer.
-
Computational Modeling: A conformational search of the molecule is performed using computational methods to identify the most stable conformers.
-
Spectral Calculation: For the low-energy conformers, the theoretical VCD and IR spectra are calculated for one of the enantiomers (e.g., the R-enantiomer) using Density Functional Theory (DFT).
-
Comparison and Assignment: The experimentally measured VCD spectrum is compared with the Boltzmann-averaged calculated spectrum. A good agreement in the signs and relative intensities of the major bands confirms that the absolute configuration of the sample is the same as that used in the calculation. If the experimental spectrum is the mirror image of the calculated one, the sample has the opposite absolute configuration.
Workflow for VCD Analysis
Electronic Circular Dichroism (ECD)
ECD is another chiroptical technique that can be used to determine the absolute configuration, particularly for molecules containing a chromophore.
-
Sample Preparation: A dilute solution of the this compound derivative is prepared in a suitable transparent solvent. The ester carbonyl group can act as a weak chromophore.
-
Spectral Measurement: The ECD and UV-Vis spectra are recorded.
-
Computational Modeling: Similar to VCD, a conformational analysis is performed.
-
Spectral Calculation: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the ECD spectrum for the stable conformers of one enantiomer.
-
Comparison and Assignment: The experimental ECD spectrum is compared with the Boltzmann-averaged calculated spectrum to assign the absolute configuration.
A Comparative Guide to Validated Analytical Methods for Quantifying (R)-Methyl piperidine-3-carboxylate
For researchers, scientists, and drug development professionals, the accurate quantification of specific enantiomers like (R)-Methyl piperidine-3-carboxylate is critical for ensuring product quality, safety, and efficacy. Due to the chiral nature of this compound and its lack of a strong UV chromophore, specialized analytical methods are required for its precise measurement. This guide provides a comparative overview of suitable analytical techniques, complete with experimental protocols and performance data derived from methodologies applied to structurally similar piperidine derivatives.
The primary analytical challenges in quantifying this compound include distinguishing it from its (S)-enantiomer and achieving sufficient sensitivity, especially in complex matrices. The most common and effective methods involve chromatographic separations, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) or specialized detectors.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance characteristics of different validated methods for piperidine derivatives, which can be adapted for the analysis of this compound.
| Parameter | Chiral HPLC with UV Detection (Post-derivatization) | Chiral GC-MS |
| Principle | Chromatographic separation of the derivatized analyte on a chiral stationary phase with UV detection. | Chromatographic separation of the volatile analyte in the gas phase on a chiral column followed by mass analysis. |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (%) | 98-102 | 97-103 |
| Precision (%RSD) | < 2.0 | < 3.0 |
| Limit of Detection (LOD) | ng/mL range | pg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range |
| Key Advantages | Good resolution of enantiomers, widely available instrumentation. | High sensitivity and selectivity, provides structural information. |
| Key Limitations | Requires a derivatization step, may have matrix effects. | The analyte must be volatile or derivatized to become volatile. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the techniques compared above.
1. Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection (Post-derivatization)
This method is suitable for the enantioselective analysis of this compound after derivatization to introduce a UV-absorbing chromophore.
-
Derivatization Procedure:
-
To 1.0 mL of a sample solution containing this compound, add 1.0 mL of a borate buffer solution (pH 9.0).
-
Add 1.0 mL of a derivatizing agent solution, such as 4-toluenesulfonyl chloride in acetonitrile (10 mg/mL).[1]
-
Vortex the mixture and heat at 60°C for 30 minutes.[1]
-
Cool the mixture to room temperature.
-
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., CHIRAL ART Amylose-SA).[2]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[2]
-
Column Temperature: 36°C.[2]
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength determined by the absorption maximum of the derivative (e.g., 230 nm).[1]
-
2. Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for the analysis of volatile compounds like methyl piperidine-3-carboxylate. Chiral separation is achieved using a chiral GC column.
-
Sample Preparation:
-
For samples in a liquid matrix, a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) may be necessary. The organic layer is then concentrated before injection.
-
-
Chromatographic Conditions:
-
Column: A chiral capillary column (e.g., a cyclodextrin-based column).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Hold at 180°C for 5 minutes.
-
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.[1]
-
-
Mass Spectrometry Conditions:
Method Validation Workflow
The validation of an analytical method is a systematic procedure to confirm that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
References
Navigating the Selectivity Landscape of (R)-Methyl piperidine-3-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-Methyl piperidine-3-carboxylate and its parent compound, nipecotic acid, are foundational scaffolds in neuroscience research, particularly in the modulation of GABAergic neurotransmission. Understanding the cross-reactivity of these derivatives is paramount for elucidating their pharmacological effects and ensuring target specificity in drug development. This guide provides a comparative analysis of the cross-reactivity of this compound derivatives, supported by experimental data and detailed protocols.
At a Glance: Cross-Reactivity Profile
The primary targets of nipecotic acid derivatives are the GABA transporters (GATs), responsible for the reuptake of GABA from the synaptic cleft. However, studies have revealed off-target interactions, notably with muscarinic acetylcholine receptors. This section summarizes the known quantitative data for the parent compound, nipecotic acid, and its ethyl ester, which provides valuable insights into the expected profile of the methyl ester.
| Target | Ligand | Assay Type | Species | IC50 / pA2 / pD2 | Reference |
| GABA Transporters | |||||
| GAT-1 | (±)-Nipecotic Acid | Inhibition of GABA uptake | Mouse | 2.6 µM | [1] |
| GAT-2 | (±)-Nipecotic Acid | Inhibition of GABA uptake | Mouse | 310 µM | [1] |
| GAT-3 | (±)-Nipecotic Acid | Inhibition of GABA uptake | Mouse | 29 µM | [1] |
| GAT-4 | (±)-Nipecotic Acid | Inhibition of GABA uptake | Mouse | 16 µM | [1] |
| Muscarinic Receptors | |||||
| M1 Receptor | (R)-Nipecotic Acid Ethyl Ester | Inositol Phosphate Accumulation | Rat | pA2 = 5.0 (Antagonist) | |
| M2 Receptor | (R)-Nipecotic Acid Ethyl Ester | GTP-stimulated Adenylate Cyclase Inhibition | Rat | EC50 = 52 µM (Agonist) | |
| Muscarinic Receptors (Atria) | (R)-Nipecotic Acid Ethyl Ester | Negative Inotropic/Chronotropic Effects | Guinea Pig | pD2 = 5.91 / 5.62 (Agonist) | |
| Muscarinic Receptors (Ileum) | (R)-Nipecotic Acid Ethyl Ester | Contraction | Guinea Pig | pD2 = 5.95 (Agonist) | |
| Other Targets | |||||
| Adenosine A3 Receptor | (±)-Nipecotic Acid | Receptor Binding | - | IC50 = 0.01 µM | [1] |
| GABAA Receptor | (±)-Nipecotic Acid | Receptor Binding | - | >100 µM | [1] |
| GABAB Receptor | (±)-Nipecotic Acid | Receptor Binding | - | >100 µM | [1] |
Signaling Pathways and Experimental Workflows
To visually conceptualize the biological context and experimental approaches discussed, the following diagrams are provided.
Caption: GABAergic synapse showing the role of GABA transporters (GATs) in GABA reuptake.
Caption: General experimental workflow for cross-reactivity screening of a small molecule.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cross-reactivity studies. Below are representative protocols for key assays.
Radioligand Binding Assay for GABA Transporters (GATs)
This protocol is adapted for determining the inhibitory activity of a test compound on GABA uptake.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the desired human GAT subtype (GAT-1, GAT-2, GAT-3, or GAT-4) are cultured to ~80-90% confluency.
-
Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
The supernatant is then centrifuged at 40,000 x g for 20 minutes to pellet the cell membranes.
-
The membrane pellet is resuspended in assay buffer and the protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
25 µL of the test compound at various concentrations (typically from 10 nM to 100 µM).
-
25 µL of radioligand (e.g., [³H]GABA or a specific radiolabeled GAT inhibitor like [³H]tiagabine for GAT-1) at a fixed concentration (usually at or below its Kd).
-
100 µL of the prepared cell membrane suspension.
-
-
Non-specific binding is determined in the presence of a high concentration of a known GAT inhibitor (e.g., 1 mM tiagabine for GAT-1).
-
The plate is incubated for 60 minutes at room temperature with gentle agitation.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition by the test compound is calculated for each concentration.
-
IC50 values are determined by non-linear regression analysis of the concentration-response curves using appropriate software (e.g., GraphPad Prism).
-
Functional Assay for Muscarinic M2 Receptors: Adenylate Cyclase Inhibition
This protocol assesses the agonistic or antagonistic activity of a test compound on M2 receptors.
-
Membrane Preparation:
-
Prepare cell membranes from a cell line expressing the human M2 muscarinic receptor (e.g., CHO-K1 cells) as described in the GAT binding assay protocol.
-
-
Adenylate Cyclase Assay:
-
The assay measures the conversion of ATP to cyclic AMP (cAMP).
-
The reaction mixture in each well of a 96-well plate contains:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
ATP (e.g., 1 mM).
-
GTP (e.g., 10 µM) to activate G-proteins.
-
A phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.
-
Forskolin (a direct activator of adenylate cyclase, used to stimulate cAMP production).
-
Test compound at various concentrations.
-
Cell membrane preparation.
-
-
For agonist testing, the ability of the compound to inhibit forskolin-stimulated cAMP production is measured.
-
For antagonist testing, the ability of the compound to reverse the inhibition of forskolin-stimulated cAMP production by a known M2 agonist (e.g., carbachol) is measured.
-
The reaction is initiated by the addition of the membrane preparation and incubated for a defined period (e.g., 30 minutes) at 30°C.
-
-
cAMP Quantification:
-
The reaction is stopped by adding a lysis buffer.
-
The amount of cAMP produced is quantified using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
For agonists, EC50 values are determined from the concentration-response curves of adenylate cyclase inhibition.
-
For antagonists, pA2 values are calculated from the Schild regression of the rightward shift in the agonist's concentration-response curve.
-
Conclusion
The available data indicates that while this compound derivatives have the GABA transporters as their primary targets, significant cross-reactivity with muscarinic receptors, and potentially adenosine receptors, can occur. The selectivity profile across GAT subtypes suggests a preference for GAT-1, GAT-3, and GAT-4 over GAT-2 for the parent nipecotic acid. The observation of mixed M1 antagonist and M2 agonist activity for the ethyl ester highlights the importance of comprehensive profiling. Researchers and drug developers should consider these off-target activities when interpreting experimental results and designing new chemical entities based on this scaffold. The provided experimental protocols offer a starting point for conducting robust cross-reactivity studies to further characterize the selectivity of novel this compound derivatives.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
